molecular formula C5H10ClNO2 B011070 Methyl azetidine-3-carboxylate hydrochloride CAS No. 100202-39-9

Methyl azetidine-3-carboxylate hydrochloride

Cat. No.: B011070
CAS No.: 100202-39-9
M. Wt: 151.59 g/mol
InChI Key: UOCWTLBPYROHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl azetidine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO2 and its molecular weight is 151.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-6-3-4;/h4,6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCWTLBPYROHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610756
Record name Methyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100202-39-9
Record name Methyl azetidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl azetidine-3-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl azetidine-3-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry. The document is structured to offer not just procedural steps but also the underlying scientific rationale, catering to researchers, scientists, and professionals in drug development. We delve into a validated synthetic pathway, detail robust characterization methodologies, and present the data in a clear, accessible format. This guide is designed to be a self-contained resource, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in drug discovery.[1][2] Its constrained, non-planar geometry offers a unique three-dimensional vector for molecular exploration, often leading to improved physicochemical properties such as solubility and metabolic stability when incorporated into larger molecules. This compound serves as a versatile precursor for introducing this valuable scaffold. It is notably used in the synthesis of advanced therapeutic modalities, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3] This guide will focus on a practical and scalable synthesis and the analytical techniques required to verify its structure and purity.

Compound Profile
PropertyValue
Chemical Name This compound
Synonyms Azetidine-3-carboxylic acid methyl ester hydrochloride
CAS Number 100202-39-9[4]
Molecular Formula C₅H₁₀ClNO₂[4]
Molecular Weight 151.59 g/mol [4]
Appearance White to off-white crystalline powder[4]
Melting Point 93.0 to 97.0 °C[4]

Synthetic Pathway: From Protected Precursor to Final Product

The synthesis of this compound is most effectively achieved through a multi-step process that begins with a protected azetidine derivative. The use of a protecting group on the nitrogen atom is crucial to prevent its nucleophilicity from interfering with subsequent reactions, particularly esterification. A common and robust strategy involves the deprotection of a stable, commercially available precursor like methyl 1-diphenylmethylazetidine-3-carboxylate.

The overall transformation can be visualized as a two-stage process:

  • N-Deprotection: Removal of the bulky diphenylmethyl (benzhydryl) group.

  • Salt Formation: Conversion of the resulting free secondary amine to its hydrochloride salt for enhanced stability and handling.

Synthesis_Workflow Start Methyl 1-diphenylmethyl- azetidine-3-carboxylate Step1 Catalytic Hydrogenolysis (H₂, Pd(OH)₂/C) in Methanol Start->Step1 Intermediate Methyl azetidine-3-carboxylate (Free Base) Step1->Intermediate Step2 Acidification (HCl in Ethyl Acetate) Intermediate->Step2 End Methyl azetidine-3-carboxylate hydrochloride Step2->End

Synthesis workflow for the target compound.
Causality in Experimental Design
  • Choice of Protecting Group: The diphenylmethyl (benzhydryl) group is an excellent choice for protecting the azetidine nitrogen. It is bulky, preventing unwanted side reactions, yet it can be cleanly removed under mild catalytic hydrogenation conditions, which do not affect the ester functionality.[5]

  • Catalyst Selection: Palladium hydroxide on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, is particularly effective for the hydrogenolysis of N-benzyl and N-benzhydryl groups.[6] It is generally more efficient and less prone to causing ring-opening in strained systems like azetidines compared to standard palladium on carbon (Pd/C).[7]

  • Solvent System: Methanol is used as the solvent for the hydrogenation step as it readily dissolves the starting material and is compatible with the catalyst.[4] The subsequent introduction of hydrochloric acid, often as a solution in a solvent like ethyl acetate, allows for the direct precipitation of the hydrochloride salt, simplifying purification.[4]

Detailed Experimental Protocol

Step 1: Hydrogenolytic Deprotection of Methyl 1-diphenylmethylazetidine-3-carboxylate

  • Vessel Preparation: To a suitable hydrogenation vessel, add methyl 1-diphenylmethylazetidine-3-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (approx. 100 mL per gram of starting material).[4]

  • Acidification: Add a solution of 4N hydrochloric acid in ethyl acetate (1.2 eq).[4] This initial acidification protonates the nitrogen, facilitating the catalytic process.

  • Catalyst Addition: Carefully add Pearlman's catalyst (Pd(OH)₂/C, 20 wt% loading) under an inert atmosphere (e.g., nitrogen or argon). The amount can be substantial, often on a 1:1 weight basis with the substrate for efficient reaction.[4]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.4 MPa or ~58 psi) and stir the reaction mixture vigorously at room temperature.[4]

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol and water to ensure complete recovery of the product.[4]

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure. This will yield the crude product, this compound, typically as an oil or a semi-solid.[4] The product can often be used directly in the next step or further purified by recrystallization if necessary.

Comprehensive Characterization

Verifying the identity, structure, and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization_Workflow Compound Synthesized Product (Methyl Azetidine-3-carboxylate HCl) NMR ¹H & ¹³C NMR Spectroscopy Structural Elucidation Proton Environment Carbon Skeleton Compound->NMR IR IR Spectroscopy Functional Group ID C=O Stretch N-H Stretch Compound->IR MS Mass Spectrometry Molecular Weight m/z of [M+H]⁺ Compound->MS MP Melting Point Purity Assessment Physical Constant Compound->MP

Analytical techniques for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound in a solvent like DMSO-d6, the expected signals are:

    • ~9.4 ppm (broad singlet, 2H): These are the two protons on the positively charged nitrogen atom (N-H₂⁺). The broadness is due to quadrupole broadening and exchange.[8]

    • ~4.0 ppm (multiplet, 4H): These signals correspond to the four methylene protons (CH₂) of the azetidine ring.[8]

    • ~3.7 ppm (singlet, 3H): This sharp singlet is characteristic of the methyl ester (O-CH₃) protons.[8]

    • ~3.7 ppm (multiplet, 1H): This signal, often overlapping with the methyl ester peak, corresponds to the single proton on the carbon at the 3-position (CH).[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

    • ~170-175 ppm: The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears in this region.[9]

    • ~52-55 ppm: The methyl carbon (O-CH₃) of the ester.

    • ~45-50 ppm: The two equivalent methylene carbons (CH₂) of the azetidine ring.

    • ~35-40 ppm: The methine carbon (CH) at the 3-position of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale
N-H₂⁺ Stretch 3200 - 2700 (broad)The stretching vibration of the ammonium salt N-H bonds. The broadness is due to hydrogen bonding.
C=O Stretch (Ester) ~1740 (strong, sharp)A very characteristic and strong absorption for the carbonyl group in an aliphatic ester.
C-O Stretch (Ester) 1300 - 1150Corresponds to the stretching vibration of the C-O single bond in the ester functionality.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.

  • Technique: Electrospray Ionization (ESI) is commonly used for this type of polar, salt-like molecule.

  • Expected Ion: In positive ion mode, the spectrum will show a prominent peak for the protonated molecule (the free base).

  • m/z Value: The expected mass-to-charge ratio ([M+H]⁺) for the free base (C₅H₉NO₂) is 116 .[4]

Safety, Handling, and Storage

Proper handling is essential when working with any chemical reagent.

  • Hazard Identification: this compound is classified as an irritant.[4]

    • Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

    • Precautionary Statements (P-codes): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as it can be hygroscopic.

Conclusion

The synthesis and characterization of this compound are well-established processes that yield a high-value chemical intermediate for pharmaceutical research. The synthetic route via hydrogenolytic deprotection of a benzhydryl-protected precursor is efficient and scalable. A multi-technique analytical approach, combining NMR, IR, and MS, provides a robust and self-validating method for confirming the structure and purity of the final product, ensuring its suitability for downstream applications in the development of novel therapeutics.

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage . ACS Publications. Available at: [Link]

  • A Practical Process for the Preparation of Azetidine3-carboxylic Acid . ResearchGate. Available at: [Link]

  • Process for making azetidine-3-carboxylic acid. Google Patents.
  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid . Taylor & Francis Online. Available at: [Link]

  • Synthesis of azetidine-3-carboxylic acid . American Chemical Society. Available at: [Link]

  • This compound, CAS No. 100202-39-9 . iChemical. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition . MDPI. Available at: [Link]

  • This compound | C5H10ClNO2 . PubChem. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • azetidine . Organic Syntheses Procedure. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES . HETEROCYCLES. Available at: [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. Available at: [Link]

  • Esterification of Carboxylic Acids . YouTube. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Sample IR spectra . University of Calgary. Available at: [Link]

Sources

Methyl azetidine-3-carboxylate hydrochloride CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl Azetidine-3-carboxylate Hydrochloride: A Cornerstone Building Block for Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Small, strained ring systems have emerged as particularly valuable motifs, offering unique three-dimensional exit vectors and conformational rigidity. Among these, the azetidine ring has gained significant popularity as a bioisostere for other saturated heterocycles and as a core component in numerous clinical candidates and approved drugs.[1] This guide provides a comprehensive technical overview of this compound, a pivotal building block that serves as a gateway to a diverse array of complex, biologically active molecules.

This document is intended for researchers, synthetic chemists, and drug development professionals. It will delve into the compound's fundamental properties, synthesis, applications, and handling protocols, offering field-proven insights to empower its effective utilization in research and development programs.

Compound Identification and Physicochemical Properties

This compound is a stable, crystalline solid that serves as a key intermediate.[2][3] The hydrochloride salt form enhances its stability and handling characteristics compared to the free base, making it amenable to a wide range of reaction conditions following a simple neutralization step. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 100202-39-9[2][3][4]
Molecular Formula C₅H₁₀ClNO₂[2]
Molecular Weight 151.59 g/mol [2][5]
Appearance White to off-white crystalline powder[2][3][6]
Melting Point 93.0 to 97.0 °C[2]
Flash Point 69 °C (156 °F)[2][5]
Solubility Soluble in water[2]
SMILES O=C(C1CNC1)OC.[H]Cl[6]
InChIKey UOCWTLBPYROHEF-UHFFFAOYSA-N[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the deprotection of a suitably N-protected precursor. A common and scalable method involves the hydrogenolysis of an N-benzhydryl (diphenylmethyl) protected intermediate.

Synthetic Pathway: Debenzhydrylation The N-benzhydryl group is a valuable protecting group for secondary amines as it is stable to a wide range of conditions but can be readily cleaved by catalytic hydrogenation. The general procedure involves dissolving the precursor, methyl 1-diphenylmethylazetidine-3-carboxylate, in a suitable solvent like methanol. A hydrochloric acid source is added, followed by a palladium-based catalyst (e.g., palladium hydroxide on carbon). The reaction is then subjected to a hydrogen atmosphere until the deprotection is complete.[2]

The rationale for this choice is the clean nature of the cleavage, which produces toluene and the desired product, simplifying downstream purification. The catalyst is easily removed by filtration, and the product is isolated after solvent evaporation.[2]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product A Methyl 1-diphenylmethyl azetidine-3-carboxylate B 1. Pd(OH)₂/C, H₂ (0.4 MPa) 2. HCl in Ethyl Acetate 3. Methanol (Solvent) A->B Deprotection C Methyl azetidine-3-carboxylate hydrochloride B->C Isolation

Caption: Synthetic workflow for Methyl azetidine-3-carboxylate HCl.

Characterization of the final product is typically performed using standard analytical techniques. Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the free base cation ([M+H]⁺ at m/z 116), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure and purity.[2]

Core Applications in Drug Discovery

The utility of this compound stems from its bifunctional nature. The secondary amine provides a nucleophilic handle for substitution, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or used in other transformations. This versatility makes it a valuable building block in several cutting-edge areas of pharmaceutical development.[7]

Scaffold for Bioactive Molecules

The rigid azetidine core helps to lock the conformation of substituents, reducing the entropic penalty of binding to a biological target. This often leads to improved potency and selectivity. It is widely used as an intermediate in the synthesis of novel drug candidates targeting a range of diseases, including neurological disorders.[7][8] For example, it has been used to prepare inhibitors of human glycogen phosphorylase, a target for managing hyperglycemia and related metabolic disorders.[2]

Linker Chemistry for Advanced Modalities

Beyond its role as a core scaffold, the compound is increasingly used in the synthesis of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[6]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a linker tethers a potent cytotoxic payload to a monoclonal antibody. Methyl azetidine-3-carboxylate can be incorporated into non-cleavable linkers, providing a stable connection that releases the payload only after the ADC is internalized and the antibody is degraded in the lysosome.[6]

  • PROTACs: These heterobifunctional molecules induce the degradation of target proteins by bringing them into proximity with an E3 ubiquitin ligase. The azetidine moiety can be part of the alkyl chain-based linker that connects the target-binding ligand and the E3 ligase ligand, influencing the linker's length, rigidity, and vectoral properties, which are critical for efficient ternary complex formation.[6]

G cluster_adc Application in PROTACs cluster_target Cellular Machinery protac Target-Binding Ligand Linker incorporating Azetidine E3 Ligase Ligand target Target Protein protac:f0->target Binds e3 E3 Ubiquitin Ligase protac:f2->e3 Binds

Caption: Role of azetidine derivatives as linkers in PROTACs.

Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination

This section provides a representative, self-validating protocol for the N-arylation of Methyl azetidine-3-carboxylate, a common transformation to introduce aromatic diversity. The hydrochloride salt must first be neutralized to the free base in situ.

Objective: To synthesize Methyl 1-phenylazetidine-3-carboxylate.

Materials:

  • This compound

  • Bromobenzene (or other aryl halide)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (1.0 eq), Sodium tert-butoxide (2.2 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

    • Causality Note: NaOtBu acts as the base to both neutralize the hydrochloride salt and facilitate the catalytic cycle. A slight excess is used to ensure complete reaction. The Pd/XPhos system is a highly active catalyst for C-N cross-coupling reactions.

  • Solvent and Reactant Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the addition of bromobenzene (1.1 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing the organic layer. The disappearance of the starting material and the appearance of a new, less polar spot indicates progress.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

G A 1. Setup Flask (Inert Atmosphere) B 2. Add Solids (Azetidine HCl, Base, Catalyst) A->B C 3. Add Liquids (Toluene, Aryl Halide) B->C D 4. Heat & Stir (100 °C, 12-18h) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E In-process control F 6. Cool & Filter (Remove Catalyst) D->F G 7. Purify (Column Chromatography) F->G H Product G->H

Caption: Experimental workflow for N-Arylation.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Hazard Identification: this compound is classified as an irritant.[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5][9]

  • GHS Pictogram: GHS07 (Exclamation Mark).[2][10]

  • Signal Word: Warning.[2][9][10]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[9][12]

  • Handling: Avoid breathing dust.[9][11] Wash hands thoroughly after handling.[9][11] Avoid contact with skin, eyes, and clothing.[9]

Storage Conditions: Store in a tightly sealed container in a cool, dry place away from moisture and direct light.[2][6][11] Recommended storage temperatures range from room temperature to 4°C for long-term stability.[2][6] The compound is moisture-sensitive.[11]

Commercial Suppliers

This compound is readily available from several major chemical suppliers, typically with purities of 95% or greater.

SupplierExample Product NumberTypical Purity
TCI Chemicals M2521>98.0%
Thermo Scientific Chemicals AC18138001095%
Sigma-Aldrich AldrichCPR≥97%
MedChemExpress HY-W018151(Not specified)
AK Scientific, Inc. (Not specified)98%
ChemShuttle 10166795%

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its unique structural properties, coupled with its synthetic accessibility and versatility, have cemented its role as a high-value building block. From crafting novel heterocyclic scaffolds to engineering sophisticated linkers for ADCs and PROTACs, this compound provides chemists with a reliable and powerful starting point for innovation. A thorough understanding of its properties, handling, and reaction methodologies, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

  • This compound . A14-Pharma. [Link]

  • This compound, 1 gram, Each . CP Lab Safety. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition . MDPI. [Link]

  • Safety Data Sheet for (R)-Azetidine-2-carboxylic acid hydrochloride . Acros PharmaTech Limited. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines . Royal Society of Chemistry. [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. [Link]

Sources

A Technical Guide to the Solubility and Stability of Methyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl azetidine-3-carboxylate hydrochloride is a pivotal building block in modern medicinal chemistry, notably utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs)[1]. Its small, strained ring structure imparts unique conformational constraints beneficial for molecular design, yet also introduces specific challenges related to its chemical stability and solubility. Understanding these properties is not merely a procedural step but a fundamental requirement for ensuring the reproducibility of experimental results, the success of synthetic campaigns, and the viability of downstream drug development processes. This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and validated experimental protocols for its characterization.

Introduction and Physicochemical Profile

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its ability to improve properties like metabolic stability and aqueous solubility when incorporated into larger molecules[2]. The title compound, as the hydrochloride salt of a methyl ester, presents a unique combination of features that influence its behavior in various media. The protonated amine enhances aqueous solubility, while the ester moiety introduces susceptibility to hydrolysis.

A comprehensive understanding begins with its fundamental physicochemical properties, summarized below.

PropertyValueSource(s)
Chemical Name This compound[3][4][5]
Synonyms Azetidine-3-carboxylic acid methyl ester hydrochloride[3][6]
CAS Number 100202-39-9[3][5][6]
Molecular Formula C₅H₁₀ClNO₂[3][4]
Molecular Weight 151.59 g/mol [3]
Appearance White to almost white powder or crystal[3][6]
Melting Point 93.0 to 97.0 °C[3]
Water Solubility Soluble[3][7]
Hygroscopicity Reported to be hygroscopic[1][7]

Solubility Characterization

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in physiological systems. For drug development professionals, it is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[8][9] It reflects the compound's behavior under non-equilibrium conditions common in initial biological screening assays. Low kinetic solubility can lead to unreliable in vitro data.[9]

  • Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved and undissolved solid forms are in equilibrium.[10][11] This value is crucial for formulation development, as it represents the maximum achievable concentration under stable conditions.[10]

Known Solubility Data

Quantitative solubility data for this compound is limited in public literature, but supplier information provides a key data point.

SolventSolubility TypeConcentrationNotesSource(s)
DMSO Not Specified125 mg/mL (824.59 mM)Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is critical.[1]
Water Not SpecifiedSolubleThe hydrochloride salt form enhances solubility in aqueous media.[3][7]
Methanol Not SpecifiedSolubleA related compound, 3-Hydroxyazetidine hydrochloride, is soluble in methanol.[7]
Experimental Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of a new batch of this compound.

G cluster_0 Solubility Assessment Workflow start Receive Compound Batch kinetic Perform Kinetic Solubility Assay (HTS) start->kinetic decision Is Kinetic Solubility > Target Concentration? kinetic->decision thermo Perform Thermodynamic Solubility Assay (Shake-Flask) decision->thermo No report Report Data for Formulation & Assay Dev. decision->report Yes thermo->report end Proceed to Application report->end

Caption: Logical workflow for solubility characterization.

Protocol: Kinetic Solubility Determination (UV-Vis Method)

This protocol is adapted from standard high-throughput screening methodologies.[9][12]

  • Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO.

  • Plate Setup: In a 96-well UV-transparent microplate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to a series of wells.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., ≤2%) to minimize co-solvent effects.[9]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[8]

  • Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen®) to separate any undissolved precipitate from the supernatant.[9]

  • Quantification: Measure the UV absorbance of the filtrate at the compound's λ_max.

  • Data Analysis: Compare the absorbance of the test wells to a standard curve prepared by diluting the DMSO stock in a 50:50 acetonitrile:water mixture to determine the concentration of the dissolved compound. The highest concentration that remains in solution is reported as the kinetic solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility and is adapted from established protocols.[10][11]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The use of solid material is critical, as its crystal form can influence solubility.[10]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., PBS pH 7.4) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for an extended period (typically 24 hours) to ensure saturation is reached.[10]

  • Phase Separation: After incubation, allow the vial to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot to remove any remaining microparticulates.

  • Quantification: Accurately dilute the clear supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV or LC-MS, against a freshly prepared calibration curve.[11][13]

  • Reporting: The determined concentration is reported as the thermodynamic solubility in µg/mL or µM.

Stability Profile and Degradation Pathways

The stability of a drug substance is a measure of how its quality varies over time under the influence of environmental factors like temperature, humidity, and light.[14][15] For this compound, stability concerns are primarily linked to the inherent ring strain of the azetidine moiety and the hydrolytic potential of the methyl ester.

Key Factors Influencing Stability
  • Hydrolytic Stability (pH): This is arguably the most significant concern. The compound has two primary sites susceptible to hydrolysis:

    • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions.

    • Azetidine Ring Opening: The four-membered ring is strained and susceptible to nucleophilic attack, particularly when the ring nitrogen is protonated under acidic conditions.[16][17] This acid-mediated ring-opening can lead to the formation of acyclic impurities.[16][18] The pKa of the azetidine nitrogen is a critical parameter governing this instability.[19]

  • Thermal Stability: Exposure to elevated temperatures can accelerate degradation reactions. Stress testing at temperatures above the recommended accelerated storage conditions (e.g., 50°C, 60°C) is used to identify potential thermal degradation products.[15]

  • Photostability: Exposure to light can provide the energy to initiate degradation. Photostability testing, as described in ICH guideline Q1B, is essential to determine if the compound requires protection from light.[20][21]

  • Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][22][23] This absorbed water can act as a reactant, accelerating hydrolytic degradation and potentially causing changes in the physical state of the powder.[22]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of drug development, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[24] These studies are crucial for developing stability-indicating analytical methods.[24] The International Council for Harmonisation (ICH) guidelines provide the framework for these studies.[15][25]

G cluster_0 Forced Degradation Workflow start Drug Substance (Methyl azetidine-3-carboxylate HCl) stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid, Base, Neutral) stress_conditions->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress_conditions->oxidation thermal Thermal (Heat, Dry & Wet) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo analysis Analyze Samples by Stability-Indicating Method (e.g., LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis outcome1 Identify Degradation Products analysis->outcome1 outcome2 Elucidate Degradation Pathways analysis->outcome2 outcome3 Demonstrate Method Specificity analysis->outcome3

Sources

The Azetidine Core in Modern Drug Discovery: A Technical Guide to the Potential Biological Activities of Methyl azetidine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document serves as an in-depth technical guide on the synthesis, known biological activities, and therapeutic potential of derivatives of Methyl azetidine-3-carboxylate hydrochloride. It is intended to provide a comprehensive scientific resource, grounded in peer-reviewed literature, to inform and guide research and development efforts in medicinal chemistry.

Introduction: The Strategic Importance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains, the azetidine moiety can position substituents in well-defined spatial orientations, facilitating precise interactions with protein binding pockets. This has led to the incorporation of the azetidine core into a diverse array of biologically active molecules with applications ranging from anticancer and antibacterial agents to treatments for neurological disorders.[1][2] this compound stands out as a particularly valuable and versatile building block for accessing this chemical space, enabling the synthesis of a wide range of innovative therapeutic candidates.[3]

Synthesis and Chemical Profile of this compound

This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis. Its chemical structure features a reactive secondary amine within the azetidine ring and a methyl ester at the 3-position, providing two key points for chemical modification.

A common synthetic route to this compound involves the deprotection of a protected precursor, such as methyl 1-diphenylmethylazetidine-3-carboxylate. This is typically achieved through catalytic hydrogenation using a palladium catalyst in the presence of hydrochloric acid.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Step 1: Dissolution. Dissolve methyl 1-diphenylmethylazetidine-3-carboxylate in methanol.

  • Step 2: Acidification. Add a solution of 4N hydrochloric acid in ethyl acetate to the reaction mixture.

  • Step 3: Catalysis. Introduce palladium hydroxide as the catalyst.

  • Step 4: Hydrogenation. Stir the reaction mixture under a pressurized hydrogen atmosphere (e.g., 0.4 MPa) at room temperature for several hours (e.g., 11 hours).

  • Step 5: Work-up. After the reaction is complete, remove the catalyst by filtration.

  • Step 6: Isolation. Concentrate the filtrate to yield the crude product, this compound.

G cluster_synthesis Synthesis of this compound Start Methyl 1-diphenylmethylazetidine-3-carboxylate Step1 Dissolve in Methanol Start->Step1 Step2 Add 4N HCl in Ethyl Acetate Step1->Step2 Step3 Add Palladium Hydroxide Step2->Step3 Step4 Hydrogenation (H2, pressure) Step3->Step4 Step5 Filtration Step4->Step5 Step6 Concentration Step5->Step6 End This compound Step6->End

Figure 1. Synthetic workflow for this compound.

Biological Activities and Therapeutic Applications of Derivatives

While there is limited evidence for the direct biological activity of this compound itself, its true value lies in its role as a versatile precursor for a wide range of biologically active molecules.

Inhibition of Human Glycogen Phosphorylase for the Treatment of Type 2 Diabetes

One of the most promising applications of this compound is in the synthesis of inhibitors of human glycogen phosphorylase (GP).[5] GP is a key enzyme in the regulation of blood glucose levels, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[6][7]

Derivatives of this compound have been incorporated into complex heterocyclic systems, such as benzoxazepinones, which have demonstrated potent inhibitory activity against GP.[6][7] For instance, certain benzoxazepinone derivatives have shown IC50 values in the sub-micromolar range against rabbit muscle glycogen phosphorylase a (GPa).[6][7] Molecular docking studies have revealed that the azetidine moiety can play a crucial role in establishing key interactions within the active site of the enzyme.[6][7]

Compound Target IC50 (µM) Reference
Benzoxazepinone Derivative 8gRabbit Muscle GPa0.62 ± 0.16[6][7]
Benzoxazepinone Derivative 8aRabbit Muscle GPa0.21 ± 0.05[6]
PSN-357 (Positive Control)Rabbit Muscle GPa0.42 ± 0.01[6]
Table 1. Inhibitory activity of selected benzoxazepinone derivatives against glycogen phosphorylase.

Experimental Protocol: In Vitro Glycogen Phosphorylase Inhibition Assay [2][3][4][8]

  • Objective: To determine the in vitro inhibitory activity of a test compound against glycogen phosphorylase a (GPa).

  • Principle: The assay measures the enzymatic activity of GPa by quantifying the release of inorganic phosphate from glucose-1-phosphate in the direction of glycogen synthesis. The reduction in phosphate production in the presence of an inhibitor is a measure of its potency.

  • Materials:

    • Rabbit muscle glycogen phosphorylase a (GPa)

    • HEPES buffer (50 mM, pH 7.2)

    • Test compound dissolved in DMSO

    • Substrate solution (containing glucose-1-phosphate and glycogen)

    • BIOMOL® Green reagent (for phosphate detection)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Enzyme Preparation: Prepare a solution of GPa (e.g., 0.38 U/mL) in HEPES buffer.

    • Incubation: In a 96-well plate, add the GPa solution to wells containing various concentrations of the test compound (dissolved in DMSO) or DMSO alone (as a control). Incubate for 15 minutes at 37°C.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (containing 0.25 mM glucose-1-phosphate and 0.25 mg/mL glycogen) to each well.

    • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate produced by adding BIOMOL® Green reagent.

    • Data Analysis: Measure the absorbance at 620 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_workflow Glycogen Phosphorylase Inhibition Assay Workflow Start Prepare GPa and Test Compound Solutions Step1 Incubate GPa with Test Compound (15 min, 37°C) Start->Step1 Step2 Initiate Reaction with Substrate (Glucose-1-Phosphate + Glycogen) Step1->Step2 Step3 Incubate (15-30 min, 37°C) Step2->Step3 Step4 Add BIOMOL® Green Reagent Step3->Step4 Step5 Measure Absorbance at 620 nm Step4->Step5 End Calculate % Inhibition and IC50 Step5->End

Figure 2. Workflow for the in vitro glycogen phosphorylase inhibition assay.

Linker Technology in Advanced Therapeutics

This compound also serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

  • Antibody-Drug Conjugates (ADCs): In ADCs, the azetidine-based linker provides a stable connection between a monoclonal antibody and a cytotoxic payload. This stability ensures that the cytotoxic agent is delivered specifically to the target cancer cells, minimizing off-target toxicity.

  • PROTACs: In PROTACs, the linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The conformational rigidity of the azetidine ring can be advantageous in optimizing the spatial orientation of the two ligands for efficient ternary complex formation.

Broader Potential in Drug Discovery

The versatility of the azetidine scaffold, accessible through this compound, extends to other therapeutic areas:

  • Anticancer Activity: Azetidine-containing compounds have been investigated for their potential as anticancer agents. For example, derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer.

  • Antibacterial Agents: The azetidine moiety has been incorporated into quinolone and naphthyridine antibacterial agents, with stereochemistry playing a critical role in their potency and efficacy.

  • Neuroscience: Azetidine derivatives have been explored as neuroprotective agents and inhibitors of enzymes such as acetylcholinesterase, which is relevant to the treatment of Alzheimer's disease.[7]

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry. While its direct biological activity appears limited, its true power lies in its ability to unlock a vast and diverse chemical space of biologically active molecules. The conformational constraints and synthetic accessibility of the azetidine core make it an invaluable tool for designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of derivatives of this compound is expected to yield a new generation of innovative drugs targeting a wide range of diseases, from metabolic disorders to cancer and neurodegenerative conditions.

References

  • Ferreira, R. J., et al. (2021). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 26(15), 4625.
  • Ferreira, R. J., et al. (2022). An In Silico and an In Vitro Inhibition Analysis of Glycogen Phosphorylase by Flavonoids, Styrylchromones, and Pyrazoles. Nutrients, 14(2), 306.
  • Goyal, P., & Kumar, A. (2018).
  • Kaur, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122.
  • Li, Y., et al. (2023). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Molecules, 28(21), 7339.
  • Navrátilová, V., et al. (2023). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Archiv der Pharmazie, 356(11), e2300378.

Sources

Methyl Azetidine-3-Carboxylate Hydrochloride: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of the Strained Scaffold

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter has led to a renaissance of interest in scaffolds that were once considered exotic or synthetically challenging. We have moved beyond the era of "flat" aromatics and into the dimensional realm of sp³-rich architectures.[1][2] These three-dimensional structures offer superior physicochemical properties, including improved solubility and metabolic stability, and provide access to previously unexplored vector space for probing protein-ligand interactions.[3][4]

Among these scaffolds, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a uniquely powerful building block.[3][5] Its inherent ring strain (approx. 25.4 kcal/mol) bestows upon it a unique reactivity profile, making it more stable and easier to handle than aziridines, yet more reactive than pyrrolidines.[5] This guide focuses on a particularly valuable derivative: Methyl azetidine-3-carboxylate hydrochloride (1) . We will explore its synthesis, reactivity, and strategic applications, providing both the foundational knowledge and field-proven insights necessary to leverage this versatile building block in your research and development programs.

Synthesis and Sourcing: Acquiring the Core Building Block

The utility of any building block is predicated on its accessibility. This compound is commercially available from numerous suppliers, ensuring a reliable starting point for research campaigns.[6][7][8] However, understanding its synthesis is crucial for process development and for accessing analogues.

The most common large-scale preparations involve the deprotection of a stable, N-protected precursor. A widely cited method is the hydrogenolysis of Methyl 1-diphenylmethylazetidine-3-carboxylate.[5]

Protocol 1: Synthesis via Hydrogenolysis

This protocol details the deprotection of an N-benzhydryl protected azetidine, a common strategy that leverages the lability of the benzhydryl group to hydrogenolysis.

Workflow Diagram: Synthesis of (1)

A Methyl 1-diphenylmethyl- azetidine-3-carboxylate B Methyl azetidine-3-carboxylate hydrochloride (1) A->B  H₂, Pd(OH)₂/C  HCl (4N in EtOAc)  Methanol, 20°C, 11h

Caption: Hydrogenolysis of N-benzhydryl protected precursor.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 1-diphenylmethylazetidine-3-carboxylate (1.0 eq) in methanol.

  • Acidification: Add a 4N solution of hydrochloric acid in ethyl acetate (1.1 eq). The formation of the hydrochloride salt in situ is crucial for preventing potential side reactions and ensuring the final product is isolated in its stable salt form.

  • Catalyst Addition: Add palladium hydroxide on carbon (Pd(OH)₂/C, ~10 mol%) as the catalyst. Pearlman's catalyst is particularly effective for cleaving N-benzyl and related groups.

  • Reaction: Stir the suspension under a hydrogen atmosphere (typically via balloon or Parr shaker) at room temperature for 11-16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a crude oil or solid, which can often be used without further purification.[5]

Alternative Synthetic Strategies: The synthesis of the azetidine core is a rich field of study. Other established methods include intramolecular cyclization of γ-amino alcohols or haloamines and [2+2] cycloadditions, offering pathways to variously substituted azetidines.[9][10][11] For this specific building block, however, the deprotection route remains the most industrially viable.

Chemical Properties and Reactivity Profile

This compound is a white to off-white solid with a molecular weight of 151.59 g/mol .[6] Its reactivity is dominated by the two functional handles: the secondary amine and the methyl ester. The hydrochloride salt form ensures stability and improves handling, but the free base must typically be generated in situ for subsequent reactions.

PropertyValueSource
CAS Number 100202-39-9[6]
Molecular Formula C₅H₁₀ClNO₂[6]
Molecular Weight 151.59[6]
Melting Point 94-99 °C[6]
Appearance White to almost white solid[6]
Key Transformations: Unleashing Synthetic Potential

The true power of this building block lies in its predictable and versatile reactivity. The secondary amine is a nucleophile, readily participating in a range of N-functionalization reactions, while the ester provides a handle for amide bond formation.

A. N-Functionalization: The azetidine nitrogen is the primary site of reactivity. Standard protocols for N-acylation, N-alkylation, and N-arylation can be readily applied. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

B. Amide Coupling: The methyl ester can be either hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling or directly converted to an amide via aminolysis, though the former is more common. Standard peptide coupling reagents are highly effective for this transformation.

Workflow Diagram: Key Reactions of (1)

cluster_N_func N-Functionalization cluster_C_func C3-Functionalization start Methyl azetidine-3-carboxylate HCl (1) acylation N-Acylated Azetidine start->acylation  RCOCl, Base  (e.g., TEA, DIPEA) alkylation N-Alkylated Azetidine start->alkylation  R-X, Base  (e.g., K₂CO₃) acid Azetidine-3-carboxylic Acid Derivative start->acid  1. N-Protection  2. LiOH, H₂O/THF amide Azetidine-3-carboxamide Derivative acid->amide  R'NH₂, Coupling Reagent  (e.g., HATU, EDC)

Caption: Primary synthetic routes utilizing the amine and ester functionalities.

Protocol 2: Representative N-Acylation

This protocol describes a typical amide bond formation at the azetidine nitrogen.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF), add a non-nucleophilic base such as DIPEA (2.5 eq). Stir at 0 °C.

  • Acylating Agent Addition: Slowly add the desired carboxylic acid (1.1 eq) followed by a coupling reagent such as HATU (1.1 eq). The choice of coupling reagent is critical; HATU is highly efficient, especially for challenging couplings, while EDC/HOBt offers a more cost-effective alternative.[12][13]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-acylated azetidine.

Applications in Drug Discovery: Case Studies

The value of this compound is best illustrated through its successful application in medicinal chemistry programs. Its unique structural and conformational properties have been leveraged to develop potent and selective inhibitors for challenging targets.

Case Study 1: Potent and Selective STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a notoriously difficult drug target due to its planar protein surface lacking deep binding pockets.[14] Researchers have successfully developed potent STAT3 inhibitors by replacing a proline linker in previous lead compounds with an azetidine scaffold, demonstrating the power of this substitution.[9][14]

Rationale for Azetidine Incorporation:

  • Structural Rigidity: The strained azetidine ring provides a more rigid scaffold than the five-membered proline ring, pre-organizing the appended pharmacophores into a conformation favorable for binding.

  • Improved Vectorial Projection: The bond angles of the 4-membered ring alter the exit vectors of the substituents compared to a 5- or 6-membered ring, allowing for optimal projection into binding pockets.[3]

  • Enhanced Physicochemical Properties: Azetidines generally lead to reduced lipophilicity and improved aqueous solubility compared to larger saturated heterocycles, which are desirable properties for drug candidates.[3]

From Building Block to Inhibitor: The synthesis of these inhibitors begins with the N-acylation of an azetidine-2-carboxylic acid derivative, a close analogue of our title compound. A similar strategy would apply starting from Methyl azetidine-3-carboxylate, involving N-acylation, ester hydrolysis, and subsequent amide coupling.

Signaling Pathway Context

cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak activates stat3_inactive STAT3 jak->stat3_inactive phosphorylates stat3_p p-STAT3 stat3_inactive->stat3_p dimer p-STAT3 Dimer stat3_p->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription initiates inhibitor Azetidine-based Inhibitor inhibitor->dimer Inhibits Dimerization & DNA Binding

Caption: Azetidine-based inhibitors block STAT3 dimerization and nuclear translocation.

Biological Activity: The introduction of the azetidine core led to compounds with sub-micromolar potency in inhibiting STAT3 DNA-binding activity and excellent selectivity over other STAT family members.

Compound ID (from source)STAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)Source
5a 0.5512.09.3[9][14]
5o 0.38>20>20[9][14]
8i 0.34>18>18[9][14]

These results underscore the profound impact that a subtle structural change—from a proline to an azetidine—can have on biological activity, validating the use of Methyl azetidine-3-carboxylate as a strategic building block.[9][14]

Case Study 2: Glycogen Phosphorylase (GP) Inhibitors for Diabetes

Glycogen phosphorylase is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for Type 2 diabetes.[15][16] Patent literature describes various heterocyclic compounds as GP inhibitors, with azetidine derivatives being a noted class. These inhibitors often function by mimicking the glucose substrate and binding to the enzyme's active site.[15][17] While specific examples starting directly from our title compound are proprietary, the patent claims cover structures readily accessible from it, typically via N-acylation with complex benzoyl or indole moieties.

Emerging Applications: ADC and PROTAC Linkers

The structural rigidity and defined exit vectors of the azetidine scaffold make it an attractive component for linkers in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][10]

  • ADCs: In ADCs, the azetidine can be part of a stable, non-cleavable linker connecting the antibody to the cytotoxic payload.[1][10]

  • PROTACs: In PROTACs, the linker's length, rigidity, and geometry are critical for inducing the formation of a productive ternary complex between the target protein and an E3 ligase. The azetidine ring can serve as a rigid spacer to enforce an optimal conformation for protein degradation.[18]

The synthesis of such linkers would involve functionalizing both the nitrogen and the C3-carboxylate of the azetidine core, using the orthogonal reactivity described in Section 2.

Conclusion: A Core Component for Modern Drug Discovery

This compound is more than just another heterocyclic building block; it is a strategic tool for imparting drug-like properties into novel molecular entities. Its value lies in the confluence of desirable traits:

  • sp³-Rich, 3D-Character: Moves designs away from "flatland," often improving solubility and metabolic profiles.[1][4]

  • Bioisosteric Replacement: Serves as a potent bioisostere for proline, piperidine, and other cyclic and acyclic fragments, enabling scaffold hopping and IP generation.[3]

  • Versatile Reactivity: The presence of two distinct and reactive functional handles allows for straightforward incorporation into complex synthetic routes.

  • Proven Clinical Relevance: The azetidine motif is present in multiple approved drugs, de-risking its use from a toxicological perspective.[5]

By understanding the synthesis, reactivity, and strategic rationale behind its use, researchers, scientists, and drug development professionals can effectively deploy this compound to accelerate their programs and unlock new therapeutic possibilities.

References

  • Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3265-3287. [Link]

  • Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15729–15753. [Link]

  • Xu, J., et al. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-18. [Link]

  • Scott, J. S., & O'Hagan, D. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1257-1275. [Link]

  • Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15729–15753. [Link]

  • Caplin, M. J., & Foley, D. J. (2021). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 12(15), 5336-5346. [Link]

  • Hanby, A. R., et al. (2020). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Chemical Communications, 56(10), 1571-1574. [Link]

  • Chabre, Y. M., et al. (2013). Glycogen phosphorylase inhibitors: a patent review (2008 - 2012). Expert Opinion on Therapeutic Patents, 23(8), 949-967. [Link]

  • Baran Laboratory Group. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Somsák, L., et al. (2016). Glycogen phosphorylase inhibitors: a patent review (2013 - 2015). Expert Opinion on Therapeutic Patents, 26(4), 439-448. [Link]

  • Turkson, J., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link]

  • Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds using a natural clay catalyst under solvent-free conditions. International Journal of ChemTech Research, 6(5), 2824-2830. [Link]

  • Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. [Link]

  • Spring, D. R., et al. (2023). Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy. Chemical Science, 14(20), 5427-5433. [Link]

  • Ciulli, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry, 61(2), 488-500. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wang, J., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(2), 1118-1143. [Link]

  • PubChem. (n.d.). Glycogen Phosphorylase Inhibitor CID 10070301. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Safe Handling of Methyl Azetidine-3-Carboxylate Hydrochloride in a Research & Development Environment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Acknowledging the Azetidine Moiety

Methyl azetidine-3-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its strained four-membered ring, the azetidine core, imparts unique conformational constraints that are highly sought after in modern drug design. However, this structural feature also necessitates a heightened awareness of its reactivity and potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and laboratory best practices. It is intended for researchers, scientists, and drug development professionals who work with this and structurally related compounds.

Section 1: Compound Identification and Hazard Analysis

A thorough understanding of a compound's properties is the bedrock of safe laboratory practice. This section details the physicochemical characteristics and, more critically, the inherent hazards associated with this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for predicting its behavior under various laboratory conditions and for designing appropriate handling procedures.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms Azetidine-3-carboxylic acid methyl ester hydrochloride, Methyl 3-Azetidine carboxylate HCl[1][2][3]
CAS Number 100202-39-9[1][2]
Molecular Formula C₅H₉NO₂·HCl[1]
Molecular Weight 151.59 g/mol [1][4]
Appearance White to almost white crystalline powder[1]
Melting Point 93.0 to 97.0 °C[3]
Boiling Point 187-192 °C[1][3]
Flash Point 69 °C (156 °F)[3][5]
Solubility Soluble in water[3]
In-Depth Hazard Evaluation & Causality

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] The causality of these hazards is directly linked to its chemical structure and reactivity.

  • Skin Irritation (Category 2 - H315): The compound can cause skin irritation.[2][6] This is likely due to the reactivity of the azetidine ring and its ability to interact with biological macromolecules in the skin. Prolonged or repeated contact can lead to inflammation, characterized by itching, scaling, reddening, or blistering.[2]

  • Serious Eye Irritation (Category 2A - H319): Direct contact with the eyes can cause serious irritation.[2][6] The mucous membranes of the eyes are particularly sensitive, and exposure can result in redness, pain, and watering.[2] The hydrochloride salt can contribute to a low pH upon dissolution in the moisture of the eye, exacerbating the irritant effect.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System (H335): Inhalation of the dust or aerosolized particles may cause respiratory irritation.[2][6] The fine particles can irritate the mucous membranes of the nose, throat, and lungs.[2]

GHS Pictogram:

⚠️

Signal Word: Warning[2][4]

The "Why" Behind the Hazards: The strained four-membered azetidine ring is susceptible to nucleophilic attack. While the ester and hydrochloride salt functionalities modulate its reactivity, the inherent ring strain makes it more reactive than larger, unstrained cyclic amines. This reactivity is the likely root cause of its irritant properties upon interaction with biological tissues.

Section 2: The Self-Validating Safety Protocol: A Step-by-Step Guide

The following protocols are designed as a self-validating system. Each step is a checkpoint to ensure that the subsequent actions are performed under the safest possible conditions.

Engineering Controls & Personal Protective Equipment (PPE): The First Line of Defense

The principle here is to minimize exposure through a combination of environmental controls and personal barriers.

2.1.1 Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood.[2][7][8] This is non-negotiable and serves to capture any dust or aerosols at the source, preventing inhalation.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the handling area. Regular testing of this equipment is mandatory.

2.1.2 Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it's a calculated barrier against the specific hazards of the compound.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[9] Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations. Use proper glove removal technique to avoid skin contact.[10]

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are mandatory.[9][10] A face shield should be used in situations with a higher risk of splashing.

  • Skin and Body Protection: A long-sleeved lab coat is required.[9] For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during spill cleanup of a large quantity, a NIOSH-approved particulate respirator may be necessary.

Workflow for Safe Handling and Experimentation

This workflow is designed to logically sequence actions to minimize risk at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Don Appropriate PPE A->B C Verify Fume Hood Operation B->C D Weigh Compound in Fume Hood C->D Proceed to Handling E Perform Reaction/Dissolution D->E F Seal Reaction Vessel E->F G Decontaminate Glassware & Surfaces F->G Proceed to Cleanup H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I

Caption: A logical workflow for handling this compound.

Section 3: Storage and Emergency Procedures

Prudent Storage Practices

Improper storage can lead to degradation of the compound and increase safety risks.

  • Container: Store in a tightly closed container to prevent moisture absorption, as the compound is hygroscopic.[2][11]

  • Environment: Keep in a cool, dry, and well-ventilated area.[2] Store away from incompatible substances such as strong oxidizing agents.[12]

  • Security: It is advisable to store the container in a locked cabinet or area to restrict access to authorized personnel only.[2][7]

Emergency Response: A Decision-Based Approach

In the event of an exposure or spill, a calm and methodical response is critical.

3.2.1 First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[2] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

3.2.2 Accidental Release Measures

The following decision tree outlines the appropriate response to a spill.

G A Spill Occurs B Is the spill large or outside of a fume hood? A->B C Evacuate the area. Notify EH&S. B->C Yes D Is the spill contained within a fume hood? B->D No D->C No E Wear appropriate PPE. Use absorbent material to clean up. Place in a sealed container for disposal. D->E Yes F Decontaminate the area. E->F

Caption: Decision tree for responding to a spill of this compound.

Section 4: Waste Disposal and Decontamination

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste (e.g., from reactions or cleaning) in a labeled, sealed, and appropriate solvent waste container.

  • Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[2][10]

Decontamination
  • Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate should be collected as hazardous waste. Follow this with a standard wash with soap and water.

  • Surfaces: Wipe down all potentially contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash.

Conclusion

This compound is a compound with significant potential in chemical research. Its safe use hinges on a comprehensive understanding of its hazards and the diligent application of robust safety protocols. By integrating the principles of engineering controls, personal protective equipment, and procedural workflows outlined in this guide, researchers can confidently and safely harness the synthetic utility of this valuable molecule.

References

  • PubChem (n.d.). This compound. Retrieved from [Link]

  • SPARROW (2025, June 19). What are the safety precautions when handling azetidine?. Retrieved from [Link]

  • Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Chemical Label (n.d.). This compound. Retrieved from [Link]

  • Acros PharmaTech Limited (2018, August 20). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Methodological & Application

Strategic N-Functionalization of Methyl Azetidine-3-Carboxylate Hydrochloride: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The azetidine scaffold is a privileged structure in modern drug discovery, prized for its ability to impart favorable physicochemical properties and act as a conformationally constrained bioisostere.[1][2] Methyl azetidine-3-carboxylate hydrochloride serves as a versatile and readily available building block for introducing this valuable motif. The functionalization of the azetidine nitrogen is a critical step in elaborating this core into diverse chemical libraries. This guide provides an in-depth analysis and detailed protocols for the most common and effective N-functionalization strategies: reductive amination, N-acylation, and N-arylation. By explaining the causality behind procedural choices and offering robust, step-by-step instructions, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this key synthetic intermediate.

Core Principles: Unlocking the Azetidine Nitrogen

Methyl azetidine-3-carboxylate is supplied as a hydrochloride salt, meaning the secondary amine is protonated and therefore non-nucleophilic. The foundational step for any N-functionalization is the in-situ liberation of the free amine using a suitable base.

The Choice of Base is Critical: The selected base must be strong enough to deprotonate the ammonium salt but must be non-nucleophilic to avoid competing with the azetidine nitrogen in the subsequent reaction. Sterically hindered tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices. They effectively act as proton sponges without introducing a competing nucleophile.

The liberated azetidine is a potent nucleophile, driven by the inherent ring strain of the four-membered ring (approx. 25.4 kcal/mol), which makes it significantly more reactive than its five-membered pyrrolidine counterpart.[1] This enhanced reactivity can be strategically harnessed for a variety of transformations.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack start Methyl azetidine-3-carboxylate Hydrochloride Salt free_amine Free Azetidine (Nucleophilic) start->free_amine + Base - Base·HCl base Non-nucleophilic Base (e.g., DIPEA, TEA) product N-Functionalized Azetidine Product free_amine->product + Electrophile electrophile Electrophile (E+) (e.g., R-CHO, R-COCl, Ar-Br)

Figure 1: General workflow for the N-functionalization of this compound.

Key Experimental Protocols

The following sections provide detailed, validated protocols for three cornerstone N-functionalization reactions.

A. Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a superior method for N-alkylation, as it forms a C-N bond in a controlled, stepwise manner, preventing the over-alkylation often seen with direct alkylation using alkyl halides.[3] The reaction proceeds via the formation of an intermediate iminium ion from the azetidine and an aldehyde or ketone, which is then immediately reduced by a mild hydride source. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is selective for the iminium ion over the carbonyl starting material.[3]

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to achieve a concentration of 0.1-0.2 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv) and stir the suspension for 15-20 minutes at room temperature until the mixture becomes a clear solution.

  • Aldehyde Addition: Add benzaldehyde (1.1 equiv) to the solution and stir for an additional 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Reagent/MaterialPurposeTypical Amount (per 1 mmol scale)
Methyl azetidine-3-carboxylate HClStarting Material151.6 mg (1.0 equiv)
BenzaldehydeElectrophile117 mg, 112 µL (1.1 equiv)
Sodium Triacetoxyborohydride (STAB)Reducing Agent318 mg (1.5 equiv)
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic Base284 mg, 383 µL (2.2 equiv)
Dichloromethane (DCM), AnhydrousSolvent5 - 10 mL
Saturated aq. NaHCO₃Quenching/Workup~10 mL
Anhydrous Na₂SO₄Drying AgentAs needed
Silica GelStationary Phase for ChromatographyAs needed
B. Protocol 2: N-Acylation

N-acylation is a robust and high-yielding reaction to form amides, which are key functional groups in many pharmaceuticals. The reaction involves the nucleophilic attack of the free azetidine nitrogen on a highly electrophilic acylating agent, such as an acyl chloride or anhydride.[4] The reaction is typically rapid and proceeds cleanly at room temperature.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Solvent & Base: Add anhydrous Dichloromethane (DCM) and Triethylamine (TEA) (2.5 equiv). Stir the suspension at 0 °C (ice bath) for 15 minutes.

  • Acyl Chloride Addition: Slowly add benzoyl chloride (1.1 equiv) dropwise to the cold suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Reagent/MaterialPurposeTypical Amount (per 1 mmol scale)
Methyl azetidine-3-carboxylate HClStarting Material151.6 mg (1.0 equiv)
Benzoyl ChlorideAcylating Agent155 mg, 128 µL (1.1 equiv)
Triethylamine (TEA)Base / HCl Scavenger253 mg, 348 µL (2.5 equiv)
Dichloromethane (DCM), AnhydrousSolvent5 - 10 mL
Water, 1 M HCl, sat. NaHCO₃, BrineWorkup/Washing SolutionsAs needed
Anhydrous Na₂SO₄Drying AgentAs needed
C. Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines that are difficult to access via classical methods.[5] The reaction couples the azetidine with an aryl halide (typically a bromide or iodide) and requires a specific combination of a palladium catalyst, a phosphine ligand, and a base.[6][7]

  • Flask Preparation: To an oven-dried Schlenk flask, add the Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%).

  • Reagent Addition: Add this compound (1.2 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Solvent and Substrates: Add anhydrous, degassed toluene. Then add the aryl bromide (e.g., bromobenzene, 1.0 equiv) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.

Reagent/MaterialPurposeTypical Amount (per 1 mmol scale)
Methyl azetidine-3-carboxylate HClNucleophile182 mg (1.2 equiv)
BromobenzeneElectrophile157 mg, 105 µL (1.0 equiv)
Pd₂(dba)₃Palladium Source23 mg (0.025 equiv)
XPhosLigand29 mg (0.06 equiv)
Cesium Carbonate (Cs₂CO₃)Base652 mg (2.0 equiv)
Toluene, Anhydrous & DegassedSolvent5 mL
CeliteFiltration AidAs needed

General Experimental Workflow and Analysis

A systematic approach from reaction setup to final characterization is crucial for success and reproducibility.

Figure 2: Standard experimental workflow for N-functionalization protocols.

Characterization: Confirmation of the N-functionalized product is typically achieved through a combination of spectroscopic methods:

  • ¹H and ¹³C NMR: To confirm the structure and purity. The disappearance of the N-H proton signal and the appearance of new signals corresponding to the added functional group are key indicators.

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to monitor reaction completion.

Method Comparison and Troubleshooting

Choosing the right method depends on the desired final product.

MethodKey ApplicationConditionsAdvantagesLimitations
Reductive Amination N-Alkyl chains, heterocyclesMildAvoids over-alkylation, broad substrate scopeRequires an aldehyde/ketone; not for N-aryl or N-acyl
N-Acylation Amides, Carbamates, UreasMild to ModerateHigh yielding, fast reactions, robustAcylating agents can be moisture-sensitive
N-Arylation N-Aryl, N-Heteroaryl bondsRequires HeatAccesses sterically hindered or electron-poor arylsRequires transition metal catalyst, inert conditions
IssuePotential CauseSuggested Solution
No or Low Conversion Insufficient base, inactive catalyst, low temperature, unreactive electrophile.Ensure >2 equiv. of base for hydrochloride salt. For Pd-coupling, use fresh catalyst/ligand. Increase temperature or reaction time.
Multiple Products Over-alkylation (direct alkylation), side reactions.Use reductive amination for alkylation. Ensure inert atmosphere for sensitive reactions. Check purity of starting materials.
Ring Opening Use of strong Lewis acids or harsh nucleophiles.Avoid strongly acidic conditions. Use mild, non-nucleophilic bases. Keep temperatures as low as feasible.
Difficulty in Purification Product is very polar or has similar polarity to starting material.Adjust chromatography eluent system. Consider derivatization to a less polar intermediate, or use reverse-phase HPLC.

References

Scalable Synthesis of Methyl Azetidine-3-carboxylate Hydrochloride and Its Derivatives: Protocols and Field Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: Methyl azetidine-3-carboxylate hydrochloride is a cornerstone building block in modern medicinal chemistry, serving as a versatile scaffold in the synthesis of novel therapeutics, including neurological agents and PROTACs.[1][2][3] The inherent ring strain of the four-membered azetidine core presents unique synthetic challenges, particularly concerning scalability, cost-effectiveness, and safety. This document provides an in-depth guide for researchers and process chemists, detailing robust, scalable synthetic routes. We move beyond simple procedural lists to explain the underlying chemical principles and strategic decisions that ensure reproducibility and efficiency from the bench to pilot scale.

Strategic Considerations for Azetidine Synthesis at Scale

The synthesis of azetidines is a well-explored area, yet not all laboratory methods are suitable for large-scale production. Key factors for scalability include the cost and toxicity of starting materials, the number of synthetic steps, the need for chromatographic purification, and the safety of the reaction conditions.

Historically, routes involving reagents like epichlorohydrin were common but are now often avoided in large-scale campaigns due to toxicity concerns.[4] Modern scalable strategies prioritize convergent and chromatography-free processes. The choice of a synthetic route is a critical decision point dictated by project-specific constraints.

G start Goal: Synthesize Methyl Azetidine-3-carboxylate HCl (Scalable) decision_start Primary Constraint? start->decision_start cost_safety Cost & Safety (Avoids Toxic Reagents) decision_start->cost_safety  Starting Material Cost  & Process Safety speed_precursor Speed & Precursor Availability (Final Step Deprotection) decision_start->speed_precursor  Advanced Intermediate  is Available route_a Route A: Malonate Cyclization cost_safety->route_a route_b Route B: Precursor Deprotection speed_precursor->route_b

Caption: Strategic selection of a scalable synthetic route.

Route A: De Novo Ring Construction via Malonate Cyclization

This approach builds the azetidine ring from an acyclic, commercially available precursor, offering excellent control and avoiding many of the hazardous reagents of older methods. The key steps involve forming the strained ring via intramolecular cyclization, followed by functional group manipulations. This route is particularly advantageous for large-scale synthesis as it starts from inexpensive materials and can be optimized to minimize chromatography.[4]

G cluster_0 Route A Workflow A Diethyl bis (hydroxymethyl)malonate B N-Benzyl Protected Azetidine Diester A->B Triflation & Cyclization C Azetidine-3-carboxylic Acid B->C Saponification, Decarboxylation, & Hydrogenolysis D Methyl Azetidine-3- carboxylate C->D Fischer Esterification E Final Product (HCl Salt) D->E Salt Formation

Caption: Workflow for the Malonate Cyclization Route.

Protocol 1: Synthesis of Azetidine-3-carboxylic Acid

This protocol is adapted from a patented process designed for scalability.[4]

Step 1: Di-triflation of Diethyl bis(hydroxymethyl)malonate

  • To a solution of diethyl bis(hydroxymethyl)malonate (1.0 eq) in acetonitrile, add a suitable base (e.g., pyridine, 2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (2.2 eq) while maintaining the temperature below 5°C.

  • Stir the reaction for 1-2 hours at 0°C. The resulting compound is typically used in the next step without isolation.

Step 2: Intramolecular Cyclization with Benzylamine

  • To the crude reaction mixture from Step 1, add benzylamine (1.1 eq) under basic conditions.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Perform an aqueous workup to isolate the crude N-benzyl azetidine diester.

Step 3: Saponification, Decarboxylation, and Hydrogenolysis

  • Dissolve the crude diester in methanol and add an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction and acidify with hydrochloric acid to induce decarboxylation, yielding N-benzyl-azetidine-3-carboxylic acid.

  • Transfer the N-benzyl acid to an aqueous solvent and subject it to hydrogenation in the presence of a palladium hydroxide catalyst (Pd(OH)₂ on carbon) to cleave the benzyl group.

  • Filter off the catalyst to obtain an aqueous solution of azetidine-3-carboxylic acid.

Protocol 2: Esterification and Salt Formation

Step 4: Fischer Esterification

  • Concentrate the aqueous solution of azetidine-3-carboxylic acid.

  • Add a large excess of methanol, followed by a catalytic amount of a strong acid (e.g., sulfuric acid or HCl gas).[5][6]

  • Heat the mixture to reflux for 8-12 hours. The progress can be monitored by TLC or LC-MS.

  • Cool the reaction and neutralize the acid catalyst with a mild base.

  • Remove the excess methanol under reduced pressure to yield crude methyl azetidine-3-carboxylate.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude ester from Step 4 in a suitable solvent like methanol or ethyl acetate.

  • Add a 4N solution of hydrochloric acid in ethyl acetate (1.0-1.1 eq) dropwise.[7]

  • Stir the mixture. The hydrochloride salt will typically precipitate as a white to off-white solid.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

StepKey ReagentsTypical SolventsTemp. (°C)Avg. Yield (%)Notes
1 & 2Tf₂O, BenzylamineAcetonitrile0 to RT~75-85One-pot procedure is highly efficient.
3NaOH, HCl, H₂, Pd(OH)₂/CMethanol, WaterReflux / RT~80-90Hydrogenolysis is a clean deprotection method.
4Methanol, H₂SO₄ (cat.)MethanolReflux~85-95Using methanol as solvent drives equilibrium.[5]
5HCl in Ethyl AcetateMethanol / EtOAcRT>95Provides a stable, crystalline solid.
Senior Scientist's Insights
  • Causality of Reagent Choice: Benzylamine is an ideal reagent for the cyclization step. It acts as the nitrogen source for the ring and simultaneously as a protecting group that can be cleanly removed via hydrogenolysis in a later step, a process that is highly scalable and avoids harsh reagents.

  • Process Control: The triflation reaction is highly exothermic and must be carefully controlled at low temperatures to prevent side reactions. The triflate intermediate is moisture-sensitive and is best used immediately without isolation.

  • Scalability & Purification: A major advantage of this route is that intermediates can often be isolated via extraction or precipitation, minimizing the need for column chromatography. The final hydrochloride salt is typically of high purity after simple filtration and washing.

Route B: Scalable Deprotection of an N-Protected Precursor

In many synthetic campaigns, an advanced N-protected intermediate such as Methyl 1-diphenylmethylazetidine-3-carboxylate is available. In these cases, a highly efficient and scalable final deprotection step is required. Catalytic hydrogenation is the method of choice for this transformation.

Protocol 3: Hydrogenolytic Deprotection

This protocol is based on a reported quantitative synthesis.[7]

  • Charge a suitable pressure-rated hydrogenation vessel with Methyl 1-diphenylmethylazetidine-3-carboxylate (1.0 eq) and a solvent such as methanol.

  • Add a 4N solution of hydrochloric acid in ethyl acetate (1.2 eq) to the vessel.

  • Carefully add the hydrogenation catalyst, palladium hydroxide on carbon (Pd(OH)₂/C, typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.4 MPa) and stir vigorously at room temperature.[7]

  • Monitor the reaction for hydrogen uptake and/or by analytical methods (TLC, LC-MS). The reaction is typically complete within 10-15 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with methanol and water.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound as an oil or solid.[7] The product is often of sufficient purity to be used directly in subsequent reactions.

ParameterValueRationale / Notes
Catalyst Palladium Hydroxide (Pd(OH)₂/C)Highly effective for cleaving benzyl-type protecting groups. Less prone to causing ring-opening than other catalysts.
Pressure 0.4 MPa (approx. 58 psi)Moderate pressure is sufficient and safer for scale-up than very high-pressure systems.
Solvent MethanolExcellent solvent for both the substrate and the resulting salt.
Acid HCl in Ethyl AcetateThe presence of acid prevents catalyst poisoning by the product amine and directly yields the desired hydrochloride salt.
Yield QuantitativeThis reaction is highly efficient, often proceeding to full conversion.[7]
Senior Scientist's Insights
  • Safety First: Working with hydrogen gas under pressure carries inherent risks. Ensure the use of properly rated equipment, adequate ventilation, and grounding to prevent static discharge. The catalyst, particularly after use, can be pyrophoric and should be handled while wet.

  • Trustworthiness of the Protocol: This protocol is self-validating. The reaction progress can be easily tracked by the cessation of hydrogen uptake. The final product can be verified by ESI-MS, looking for the molecular ion peak of the deprotected product (m/z: 116 [M+H]⁺).[7]

N-Functionalization: Creating Derivative Libraries

The true utility of methyl azetidine-3-carboxylate lies in its role as a scaffold. The secondary amine of the azetidine ring is a nucleophilic handle for introducing a wide array of functional groups, enabling the rapid generation of chemical libraries for drug discovery.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation / Sulfonylation core Methyl Azetidine-3-carboxylate (Free Base) reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) core->reductive_amination sn2 SN2 Reaction (R-X, Base) core->sn2 acylation Amide Coupling (R-COOH, Coupling Agent) core->acylation sulfonylation Sulfonylation (R-SO₂Cl, Base) core->sulfonylation

Sources

Application Notes and Protocols: Strategic N-Protection of Methyl Azetidine-3-Carboxylate Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Azetidine-Containing Scaffolds

The azetidine ring, a strained four-membered heterocycle, is a privileged motif in medicinal chemistry, conferring unique conformational constraints, improved metabolic stability, and enhanced physicochemical properties to bioactive molecules.[1] Methyl azetidine-3-carboxylate hydrochloride serves as a versatile building block for the introduction of this valuable scaffold. However, the secondary amine within the azetidine ring necessitates the use of protecting groups to control its reactivity during multi-step syntheses. The hydrochloride salt form of the starting material adds a layer of complexity that must be addressed in the selection of reaction conditions.

This comprehensive guide provides a detailed analysis of orthogonal protecting group strategies for the nitrogen atom of methyl azetidine-3-carboxylate. We will delve into the practical application of three commonly employed protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen conditions to empower researchers in their synthetic endeavors.

Core Principle: The Logic of Orthogonal Protection

In the synthesis of complex molecules, the ability to selectively deprotect one functional group in the presence of others is paramount.[2] This concept, known as orthogonal protection, allows for a stepwise and controlled manipulation of a molecule.[2] The three protecting groups discussed here—Boc, Cbz, and Fmoc—form the cornerstone of many orthogonal strategies due to their distinct deprotection mechanisms.

  • Boc (acid-labile): Cleaved under acidic conditions (e.g., trifluoroacetic acid).

  • Cbz (hydrogenolysis): Removed by catalytic hydrogenation.

  • Fmoc (base-labile): Cleaved by treatment with a mild base (e.g., piperidine).

This orthogonality ensures that the chosen protecting group for the azetidine nitrogen can be removed without affecting other protecting groups on the molecule, or vice-versa, providing maximum flexibility in synthetic design.

Visualization of Orthogonal Deprotection Strategies

Orthogonal_Protection Boc N-Boc Acid Acid (e.g., TFA) Boc->Acid Cbz N-Cbz Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz->Hydrogenolysis Fmoc N-Fmoc Base Base (e.g., Piperidine) Fmoc->Base Free_Amine Methyl Azetidine-3-carboxylate Acid->Free_Amine Hydrogenolysis->Free_Amine Base->Free_Amine

Figure 1: Orthogonal deprotection pathways for N-protected methyl azetidine-3-carboxylate.

Protecting Group Selection and Protocols

The choice of protecting group is dictated by the overall synthetic strategy, specifically the compatibility of its deprotection conditions with other functional groups present in the molecule.

tert-Butyloxycarbonyl (Boc) Protection: The Acid-Labile Workhorse

The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions and its clean, acid-mediated deprotection.[3]

Causality of Experimental Choices: The starting material, this compound, requires a base to neutralize the HCl and liberate the free amine for reaction with the Boc-anhydride (Boc₂O). A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal to avoid side reactions. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure good solubility of the reagents.

Detailed Experimental Protocol: N-Boc Protection

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Addition of Boc Anhydride: To the resulting suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g of Boc₂O) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL/g of starting material) and brine (1 x 10 mL/g of starting material).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford N-Boc-methyl azetidine-3-carboxylate.

Deprotection Protocol: Removal of the Boc Group

The Boc group is efficiently cleaved using strong acids like trifluoroacetic acid (TFA). Importantly, studies have shown that the strained azetidine ring is stable under these acidic deprotection conditions.[4]

  • Reaction Setup: Dissolve N-Boc-methyl azetidine-3-carboxylate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM (10 mL/g of substrate).

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the complete removal of residual TFA. The product is typically obtained as the TFA salt.

Benzyloxycarbonyl (Cbz) Protection: Cleavage by Hydrogenolysis

The Cbz group is another cornerstone of amine protection, offering orthogonality to both acid- and base-labile protecting groups.[5] Its removal via catalytic hydrogenolysis is a mild and efficient method.

Causality of Experimental Choices: Similar to Boc protection, a base is required to free the amine from its hydrochloride salt. Schotten-Baumann conditions, using an inorganic base like sodium carbonate or sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water or THF/water), are commonly employed for the reaction with benzyl chloroformate (Cbz-Cl).[5]

Detailed Experimental Protocol: N-Cbz Protection

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of dioxane and water (2:1, 15 mL/g of starting material).

  • Addition of Base and Cbz-Cl: Cool the solution to 0 °C and add sodium bicarbonate (2.5 eq). Then, add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 16-20 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL/g of starting material).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography (ethyl acetate/hexane) to yield N-Cbz-methyl azetidine-3-carboxylate.

Deprotection Protocol: Hydrogenolytic Cleavage of the Cbz Group

Catalytic hydrogenation effectively removes the Cbz group, yielding the free amine, toluene, and carbon dioxide as byproducts. The stability of the azetidine ring under these conditions allows for its application in complex syntheses.[3][4]

  • Reaction Setup: Dissolve N-Cbz-methyl azetidine-3-carboxylate (1.0 eq) in methanol or ethanol (20 mL/g of substrate).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the deprotected methyl azetidine-3-carboxylate.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection: The Base-Labile Option

The Fmoc group is renowned for its lability under mild basic conditions, making it orthogonal to both Boc and Cbz groups.[1] This protecting group is particularly prevalent in solid-phase peptide synthesis.

Causality of Experimental Choices: The protection reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is generally preferred over Fmoc-Cl as it minimizes the formation of dipeptide byproducts.[1] A base is required to neutralize the starting material's hydrochloride salt and to facilitate the reaction.

Detailed Experimental Protocol: N-Fmoc Protection

  • Reaction Setup: Suspend this compound (1.0 eq) in a mixture of 10% aqueous sodium carbonate and dioxane (1:1, 20 mL/g of starting material).

  • Addition of Fmoc-OSu: Add a solution of Fmoc-OSu (1.05 eq) in dioxane (5 mL/g of Fmoc-OSu) dropwise at room temperature.

  • Reaction and Monitoring: Stir the mixture for 4-6 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer with 1 M HCl and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by flash chromatography (ethyl acetate/hexane) to give N-Fmoc-methyl azetidine-3-carboxylate.

Deprotection Protocol: Base-Mediated Fmoc Removal

A solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF) is the standard reagent for Fmoc deprotection.[6]

  • Reaction Setup: Dissolve N-Fmoc-methyl azetidine-3-carboxylate (1.0 eq) in a 20% solution of piperidine in DMF (10 mL/g of substrate).

  • Reaction: Stir the solution at room temperature for 30 minutes.

  • Work-up and Removal of Byproducts: Concentrate the reaction mixture under high vacuum to remove the piperidine and DMF. The resulting dibenzofulvene-piperidine adduct can be removed by trituration with diethyl ether or hexane, followed by filtration.

Summary of Protecting Group Strategies

Protecting GroupProtection ReagentBaseDeprotection ConditionKey Advantages
Boc Boc₂OTEA or DIPEA20-50% TFA in DCMStable to bases and nucleophiles; orthogonal to Cbz and Fmoc.
Cbz Cbz-ClNaHCO₃ or Na₂CO₃H₂, 10% Pd/CStable to acidic and basic conditions; orthogonal to Boc and Fmoc.
Fmoc Fmoc-OSuNa₂CO₃20% Piperidine in DMFStable to acids and hydrogenolysis; orthogonal to Boc and Cbz.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

Boc Protection and Deprotection Mechanism

Boc_Mechanism cluster_protection Boc Protection cluster_deprotection Boc Deprotection (Acidic) Amine R₂NH Boc₂O Boc₂O Amine->Boc₂O Nucleophilic Attack Intermediate1 [Tetrahedral Intermediate] Boc₂O->Intermediate1 N-Boc R₂N-Boc Intermediate1->N-Boc Leaving_Group ⁻O-Boc + H⁺ Intermediate1->Leaving_Group N-Boc_Protected R₂N-Boc Protonated_Boc [Protonated Carbamate] N-Boc_Protected->Protonated_Boc + H⁺ Carbamic_Acid R₂N-COOH Protonated_Boc->Carbamic_Acid tBu_cation t-Bu⁺ Protonated_Boc->tBu_cation Free_Amine_Salt R₂NH₂⁺ Carbamic_Acid->Free_Amine_Salt CO2 CO₂ Carbamic_Acid->CO2

Figure 2: Simplified mechanism of Boc protection and deprotection.

Boc protection proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride.[7] Deprotection is initiated by protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which readily decarboxylates to yield the protonated amine.[8][9]

Cbz Deprotection by Hydrogenolysis

Cbz_Deprotection N-Cbz R₂N-Cbz Pd_Surface Pd/C Catalyst Surface N-Cbz->Pd_Surface Adsorption Adsorbed_Complex [Adsorbed Complex] Pd_Surface->Adsorbed_Complex Cleavage Hydrogenolysis Adsorbed_Complex->Cleavage + H₂ Products R₂NH + Toluene + CO₂ Cleavage->Products Fmoc_Deprotection N-Fmoc R₂N-Fmoc Anionic_Intermediate [Fluorenyl Anion] N-Fmoc->Anionic_Intermediate + Piperidine (Base) Piperidine Piperidine Elimination β-Elimination Anionic_Intermediate->Elimination Products R₂NH + Dibenzofulvene-Adduct + CO₂ Elimination->Products

Figure 4: Simplified mechanism of base-mediated Fmoc deprotection.

The deprotection of the Fmoc group is a β-elimination reaction initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base like piperidine. [1][10]This generates a stabilized carbanion, which then eliminates to release the free amine, carbon dioxide, and dibenzofulvene. The excess piperidine traps the reactive dibenzofulvene to form a stable adduct. [11]

Conclusion

The strategic selection and application of N-protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. The orthogonality of the Boc, Cbz, and Fmoc protecting groups provides chemists with a versatile toolbox to navigate intricate synthetic pathways. By understanding the underlying principles of their reactivity and the specific protocols for their application to this valuable azetidine building block, researchers can confidently design and execute robust and efficient synthetic strategies.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Albericio, F. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Available at: [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]

  • YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Available at: [Link]

  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Redalyc. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 61(2), 129-136. Available at: [Link]

  • ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1785. Available at: [Link]

  • ResearchGate. Protecting Groups in Peptide Synthesis. Available at: [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5963-6003. Available at: [Link]

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Available at: [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Structure in Drug Discovery

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has firmly established itself as a privileged scaffold in modern medicinal chemistry.[1][2] Its significance stems from a unique combination of structural and physicochemical properties. The inherent ring strain imparts a degree of conformational rigidity, which can pre-organize substituents into a favorable orientation for binding to a biological target, potentially reducing the entropic penalty of binding and leading to higher affinity.[3][4] This constrained geometry makes azetidines valuable as bioisosteric replacements for other cyclic and acyclic structures, offering a tool to fine-tune potency, selectivity, and pharmacokinetic profiles.[5]

Furthermore, the three-dimensional (3D) character of the sp³-rich azetidine core is increasingly sought after in drug discovery to explore new chemical space beyond the flat, aromatic structures that have historically dominated screening libraries.[6] Azetidine derivatives have demonstrated a vast range of pharmacological activities, showing promise as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[4][7][8]

High-Throughput Screening (HTS) is the cornerstone of modern hit identification, employing automation to test millions of compounds against biological targets, transforming a process that once took months into a matter of weeks or even days.[9][10] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for azetidine-based compound libraries. It synthesizes field-proven insights with detailed, validated protocols to empower the discovery of novel therapeutic agents.

Part I: Designing a High-Throughput Screening Campaign for Azetidine Libraries

A successful HTS campaign is not merely a matter of speed; it is a meticulously planned endeavor where the quality of the library and the design of the assay are paramount. The unique properties of azetidines require careful consideration at each stage.

The Rationale of Assay Selection: Biochemical vs. Cell-Based Assays

The initial choice between a biochemical and a cell-based primary screen is a critical decision point that depends on the target and the desired outcome.

  • Biochemical Assays: These cell-free systems utilize purified components (e.g., an enzyme and its substrate) to directly measure a compound's effect on the target molecule.[11]

    • Expert Insight: Biochemical assays are invaluable for establishing direct target engagement. They are generally more reproducible and less prone to artifacts from compound cytotoxicity or off-target cellular effects. For azetidine libraries, which are often designed with a specific target in mind (e.g., a particular kinase or protease), a biochemical assay provides the clearest initial proof of principle.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[11]

    • Expert Insight: Cell-based assays are essential for identifying compounds that must cross the cell membrane to be active and for screening targets that are part of complex intracellular signaling pathways. When screening for novel antimycobacterial agents, for instance, a whole-cell phenotypic screen is the most direct path to identifying compounds with the necessary bactericidal activity and cellular penetration.[6] A key challenge, however, is that a positive result (a "hit") can be due to modulation of numerous targets, necessitating more complex downstream deconvolution studies.

The HTS Workflow: A Self-Validating Cascade

To maximize efficiency and minimize the pursuit of false positives, a multi-stage screening cascade is essential. Each step serves as a validation gate for the next, ensuring that resources are focused on the most promising compounds.[9][12]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Expansion Primary Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Fresh Compound) Primary->Hit_Confirmation Identifies 'Hits' Dose_Response Dose-Response Curve (e.g., IC50/EC50) Hit_Confirmation->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal/Secondary Assay (Confirms Mechanism) Dose_Response->Orthogonal_Assay Selectivity Selectivity/Counter-Screen (Assesses Off-Target Effects) Orthogonal_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Validated Hits Hit_to_Lead Hit-to-Lead Optimization SAR->Hit_to_Lead STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to DNA DNA STAT3_dimer->DNA binds to Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription initiates Azetidine Azetidine-Based Inhibitor Azetidine->STAT3_dimer INHIBITS DNA Binding

Caption: STAT3 signaling pathway and the point of inhibition by azetidine compounds. [2]

This protocol describes a high-throughput compatible Electrophoretic Mobility Shift Assay (EMSA) to identify compounds that disrupt the binding of active STAT3 dimers to their DNA consensus sequence. [13][14] Materials:

  • Nuclear extracts from a cell line with constitutively active STAT3 (e.g., NIH3T3/v-Src).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe.

  • Azetidine compound library (10 mM in DMSO).

  • Poly(dI-dC) non-specific competitor DNA.

  • EMSA binding buffer.

  • 384-well plates.

  • Automated liquid handling system.

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the azetidine library into the wells of a 384-well plate. Include positive control wells (e.g., known STAT3 inhibitor) and negative control wells (DMSO only).

  • Reaction Mix Preparation: Prepare a master mix containing nuclear extract and poly(dI-dC) in EMSA binding buffer.

  • Pre-incubation: Dispense 5 µL of the nuclear extract mix into each well. Incubate for 30 minutes at room temperature to allow for compound-protein interaction.

  • Probe Addition: Add 5 µL of the radiolabeled hSIE probe to each well.

  • Binding Incubation: Incubate for 20 minutes at room temperature to allow for STAT3-DNA binding.

  • Electrophoresis & Detection: Load the reactions onto a native polyacrylamide gel, perform electrophoresis, and detect the radiolabeled STAT3:DNA complexes using a phosphorimager.

  • Data Analysis: Quantify the band intensity corresponding to the STAT3:DNA complex using software like ImageJ. [13][14]Calculate the percent inhibition for each compound relative to the DMSO control.

This cell-based assay confirms that the identified STAT3 inhibitors are active in a cellular context and inhibit cancer cell growth.

Materials:

  • Human breast cancer cell line with active STAT3 (e.g., MDA-MB-231). [14]* Cell culture medium and supplements.

  • Azetidine "hit" compounds from the primary screen.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • White, clear-bottom 384-well cell culture plates.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into 384-well plates at a density of 2,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the hit compounds. Treat the cells with the compounds over a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Signal Detection: Incubate for 10 minutes to stabilize the signal and measure luminescence with a plate reader. [11]5. Data Analysis: Normalize the data to DMSO-treated controls and plot the percent viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Quantitative Analysis of STAT3 Inhibitors

The following table illustrates how to present data from the screening cascade, including selectivity profiling against related STAT family members. [15]

Compound ID STAT3 EMSA IC₅₀ (µM) [13][14] MDA-MB-231 IC₅₀ (µM) [14] STAT1 EMSA IC₅₀ (µM) [14] STAT5 EMSA IC₅₀ (µM) [14] Selectivity (STAT1/STAT3)
Azetidine-001 0.34 0.5 > 18 > 18 > 52-fold
Azetidine-002 0.55 0.8 > 20 > 20 > 36-fold
Azetidine-003 5.2 8.1 7.5 > 20 1.4-fold

| Control Inhibitor | 4.7 | 4.5 | 6.0 | 5.5 | 1.3-fold |

Data are hypothetical and for illustrative purposes, based on trends in cited literature.

Application 2: Targeting Enzymes — Histone Deacetylase (HDAC) Inhibition

Background: HDACs are crucial epigenetic regulators, and their inhibition has become a validated strategy in cancer therapy. [11]The azetidin-2-one (β-lactam) scaffold, a close relative of azetidine, has been successfully screened to identify novel HDAC inhibitors. [11]

This biochemical assay measures the activity of a purified HDAC enzyme. [11] Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC6).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer.

  • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore).

  • Azetidine compound library (in DMSO).

  • Positive control inhibitor (e.g., SAHA).

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Dispense 50 nL of each compound, positive control, and DMSO negative control into the wells of a 384-well plate. [11]2. Enzyme Addition: Add 5 µL of diluted HDAC enzyme in assay buffer to each well. Incubate for 15 minutes at room temperature. [11]3. Reaction Initiation: Add 5 µL of the fluorogenic HDAC substrate to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. [11]5. Development: Add 10 µL of developer solution to stop the reaction and generate the fluorescent signal. Incubate for 15 minutes at room temperature.

  • Signal Detection: Measure the fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

Part III: Hit Triage and Data Validation

The primary HTS will generate a list of initial hits. Rigorous triage is necessary to deprioritize artifacts and focus on compounds with genuine, specific activity.

Key Triage Criteria:

  • Potency: Hits should meet a predefined activity threshold (e.g., >50% inhibition).

  • Confirmation: Activity must be confirmed using a freshly sourced sample of the compound to rule out degradation or contamination issues.

  • Dose-Response: Confirmed hits must exhibit a clear dose-response relationship to determine potency (IC₅₀/EC₅₀).

  • Selectivity: The compound should show significantly greater potency for the intended target compared to related off-targets. [15]* Cytotoxicity: For cell-based screens, a counter-screen for general cytotoxicity is crucial. Compounds showing cytotoxicity at concentrations near their active concentration should be flagged. A common triage criterion is to deprioritize compounds with less than 80% cell viability in a standard cytotoxicity assay. [12]

Conclusion

The azetidine scaffold represents a rich source of chemical diversity for modern drug discovery. Its unique structural properties make it an ideal starting point for building HTS libraries targeting a wide array of diseases. By combining thoughtfully designed azetidine libraries with a robust, multi-stage HTS cascade, researchers can efficiently identify and validate novel hit compounds. The protocols and workflows detailed in this guide provide a validated, field-tested framework for executing these campaigns, explaining not just the steps to be taken, but the scientific rationale that underpins them. This strategic approach is crucial for navigating the complexities of hit identification and successfully advancing promising azetidine-based compounds into the hit-to-lead pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 3-(2,4,5-Trichlorophenoxy)azetidine Analogs. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Azetidin-2-one Libraries. BenchChem.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Comer, E., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • BenchChem. (2025). The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)azetidine Derivatives. BenchChem.
  • Gunning, P. T., et al. (n.d.). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. NIH.
  • Gunning, P. T., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Enamine. (n.d.). Azetidines. Enamine.
  • BenchChem. (2025). Screening for Bioactive Azetidine Compounds: A Technical Guide. BenchChem.
  • Singh, P., et al. (2021). Azetidines of pharmacological interest. PubMed.
  • Various Authors. (n.d.). Relevance and chemistry of azetidines and ABBs. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: Azetidine Derivatives as Chemical Probes. BenchChem.
  • Cox, J. A. G., et al. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. NIH.
  • ChemDiv. (n.d.). High throughput screening (HTS). Biological screening. ChemDiv.
  • BenchChem. (2025). Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • BenchChem. (2025). Comparative Analysis of Azetidine-Based Compound Cross-Reactivity: A Focus on Selectivity in Drug Discovery. BenchChem.
  • AstraZeneca. (2025). High throughput screening at The DISC: a new era of drug discovery. YouTube.

Sources

Application Notes and Protocols: The Strategic Use of Methyl Azetidine-3-carboxylate Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Ring as a Privileged Scaffold in Modern Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become a cornerstone in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain imparts unique conformational constraints and reactivity, making them valuable as bioisosteres for other cyclic and acyclic structures.[3] Among the diverse array of azetidine building blocks, Methyl azetidine-3-carboxylate hydrochloride stands out as a versatile and strategic starting material.[4][5] Its structure combines a reactive secondary amine (masked as the hydrochloride salt), a modifiable ester functional group, and a rigid, three-dimensional core.

This guide provides an in-depth exploration of the practical applications of this compound in asymmetric synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that enable researchers to harness the full potential of this powerful building block. The protocols described herein are designed to be robust and reproducible, serving as a validated starting point for further discovery.

Core Reactivity and Handling: Unlocking the Potential

Methyl azetidine-3-carboxylate is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. The first step in nearly all synthetic applications is the neutralization of the salt to liberate the free secondary amine. This nucleophilic nitrogen is the primary site for initial diversification.

Physicochemical and Handling Data:

PropertyValueSource
CAS Number 100202-39-9[6]
Molecular Formula C₅H₁₀ClNO₂[6]
Molecular Weight 151.59 g/mol [6]
Appearance White to off-white crystalline powder
Melting Point 93.0 to 97.0 °C[6]
Solubility Soluble in water[6]
Storage Sealed, dry, room temperature. For long-term stock solutions, store at -20°C for up to one month or -80°C for up to six months.[7]

Critical First Step: Liberation of the Free Amine Before its use in most organic reactions, the hydrochloride salt must be neutralized. A standard and reliable method is a liquid-liquid extraction.

Protocol 1: Free-Basing of Methyl azetidine-3-carboxylate HCl

Materials:

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of DCM or EtOAc.

  • Slowly add saturated aqueous NaHCO₃ solution in portions. Effervescence (CO₂ evolution) will be observed. Continue adding until the bubbling ceases, indicating complete neutralization.

  • Shake the separatory funnel vigorously, venting frequently to release pressure.

  • Allow the layers to separate and drain the organic layer.

  • Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine all organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting oil or solid is the free amine, Methyl azetidine-3-carboxylate, which should be used immediately in the subsequent reaction.

Scientist's Notes (Causality):

  • Choice of Base: Saturated NaHCO₃ is a sufficiently strong base to deprotonate the ammonium salt but is mild enough to prevent hydrolysis of the methyl ester. Stronger bases like NaOH could saponify the ester, leading to an undesired byproduct.

  • Solvent Selection: DCM and EtOAc are common choices for extraction. DCM is denser than water, forming the bottom layer, while EtOAc is less dense. The choice often depends on the solubility of the subsequent N-functionalized product.

N-Functionalization: The Gateway to Chemical Diversity

With the free amine in hand, the most direct application is N-functionalization. This allows for the introduction of a wide variety of substituents, profoundly influencing the molecule's steric and electronic properties, as well as its potential biological activity.[8]

N_Functionalization_Workflow cluster_reactions N-Functionalization Reactions start Methyl Azetidine-3-carboxylate Hydrochloride step1 Free-Basing (e.g., NaHCO₃, DCM) start->step1 intermediate Free Amine Intermediate step1->intermediate alkylation N-Alkylation (R-X, Base) intermediate->alkylation Electrophile acylation N-Acylation (RCOCl, Base) intermediate->acylation Electrophile reductive_amination Reductive Amination (RCHO, NaBH(OAc)₃) intermediate->reductive_amination Aldehyde/ Ketone arylation N-Arylation (Ar-X, Pd-catalyst) intermediate->arylation Coupling Partner end_product Diverse N-Functionalized Azetidine Scaffolds alkylation->end_product acylation->end_product reductive_amination->end_product arylation->end_product

Caption: Workflow for the N-functionalization of Methyl azetidine-3-carboxylate.

Protocol 2: Representative N-Alkylation (N-Benzylation)

This protocol details the synthesis of Methyl 1-benzylazetidine-3-carboxylate, a common intermediate.

Materials:

  • Methyl azetidine-3-carboxylate (from Protocol 1, 1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the freshly prepared Methyl azetidine-3-carboxylate and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add benzyl bromide dropwise via syringe.

  • Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Rinse the solid with additional acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Expected ESI-MS m/z: 206 [M+H]⁺.

N-Functionalization Reaction Parameters:

Reaction TypeReagent ExampleBaseSolventKey Considerations
N-Alkylation Ethyl iodideK₂CO₃, Cs₂CO₃ACN, DMFUse of anhydrous conditions is critical. Cesium carbonate can accelerate sluggish reactions.[8]
N-Acylation Acetyl chlorideEt₃N, DIPEADCM, THFReactions are often fast and exothermic; perform at 0°C. A non-nucleophilic organic base is used to scavenge the HCl byproduct.
N-Arylation 4-BromotolueneBuchwald-Hartwig or Ullmann conditions (e.g., Pd₂(dba)₃, ligand, NaOtBu)Toluene, DioxaneRequires careful optimization of catalyst, ligand, and base. Strict inert atmosphere is mandatory.
Reductive Amination CyclohexanoneNaBH(OAc)₃DCE, DCMA mild and efficient method for forming C-N bonds with aldehydes and ketones, avoiding direct handling of alkyl halides.

Advanced Asymmetric Synthesis: Creating New Stereocenters

While N-functionalization diversifies the periphery, the true power of Methyl azetidine-3-carboxylate in asymmetric synthesis is realized when it serves as a scaffold for creating new, adjacent stereocenters. A powerful strategy involves converting the N-protected azetidine into an α,β-unsaturated ester, which can then undergo stereoselective conjugate additions.

Aza_Michael_Pathway start N-Boc-azetidin-3-one step1 Horner-Wadsworth-Emmons (e.g., (MeO)₂P(O)CH₂CO₂Me, NaH) start->step1 intermediate α,β-Unsaturated Ester (Michael Acceptor) step1->intermediate step2 Aza-Michael Addition (Nucleophilic Amine, DBU) intermediate->step2 end_product 3,3-Disubstituted Azetidine (New Quaternary Center) step2->end_product Linker_Application node1 Target-Binding Ligand node2 Azetidine Linker node1->node2 Covalent Bond node3 E3 Ligase Ligand (PROTAC) or Cytotoxin (ADC) node2->node3 Covalent Bond

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Azetidine-3-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with methyl azetidine-3-carboxylate hydrochloride and its derivatives. The unique properties of this scaffold—a strained four-membered ring combined with a polar hydrochloride salt—present distinct challenges during purification. This guide provides in-depth, experience-driven troubleshooting advice to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Purity Problems & Compound Stability

Question 1: My NMR analysis after initial workup shows significant impurities and a lower-than-expected yield. What are the likely causes and first steps?

Answer: Low yield and purity at this stage often point to issues during the reaction or aqueous workup, primarily related to the inherent instability of the azetidine ring.[1][2] The four-membered ring is subject to considerable ring strain (approx. 25.4 kcal/mol), making it susceptible to degradation, particularly under acidic conditions.[3]

Initial Troubleshooting Steps:

  • Re-evaluate Your Workup Conditions: Standard acidic washes (e.g., 1N HCl) can cause acid-mediated ring-opening, leading to the formation of highly polar, ring-opened byproducts.[1]

    • Solution: If possible, avoid strong acidic washes. Consider using a milder alternative like a saturated aqueous solution of ammonium chloride or even skipping the acid wash if the impurities are not basic.[1] Perform any necessary acidic extractions quickly and at low temperatures (0-5 °C) to minimize contact time.[1]

  • Analyze for Common Byproducts: The synthesis of this compound often involves the deprotection of a precursor like methyl 1-diphenylmethylazetidine-3-carboxylate.[4] Incomplete deprotection can leave starting material in your crude product. Ring-opening can lead to γ-amino acid derivatives.

  • Consider a Protecting Group Strategy: If the azetidine nitrogen is not required to be a secondary amine for the subsequent step, its reactivity can be masked. Using an electron-withdrawing protecting group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) reduces the basicity of the nitrogen, making the ring less prone to protonation and subsequent degradation during purification.[5][6] These groups can often be carried through several synthetic steps.[5]

Question 2: I suspect my azetidine derivative is degrading during purification, especially on silica gel. What is the mechanism, and how can I prevent it?

Answer: This is a very common and valid concern. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the ring-opening of the strained azetidine ring, especially when the azetidine nitrogen is a free base or protonated.[1]

Mechanism of Degradation on Silica Gel:

The lone pair on the azetidine nitrogen interacts with the acidic protons of the silica surface, leading to protonation. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by water or other polar solvents in the eluent, resulting in ring cleavage.

Sources

Side reactions and byproducts in Methyl azetidine-3-carboxylate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl azetidine-3-carboxylate hydrochloride is a critical building block in medicinal chemistry, valued for incorporating the strained azetidine motif into drug candidates to enhance properties like potency, solubility, and metabolic stability.[1] However, the synthesis of this compound is not without its challenges. The inherent ring strain of the four-membered heterocycle makes it susceptible to a variety of side reactions, often leading to yield loss and purification difficulties.[2]

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is structured to address common issues encountered during synthesis, offering field-proven insights into the causality of these problems and robust solutions to overcome them. We will delve into the mechanistic underpinnings of side reactions and provide detailed, validated protocols to ensure the highest standards of scientific integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing and handling this compound?

A1: The primary challenge stems from the stability of the azetidine ring itself. Due to significant ring strain (~25.4 kcal/mol), the four-membered ring is susceptible to cleavage, particularly under acidic conditions.[2][3] Protonation of the ring nitrogen enhances its leaving group ability, facilitating nucleophilic attack and ring-opening.[1][3] This instability can manifest during the N-Boc deprotection step, acidic workups, or even during purification on standard silica gel, which is inherently acidic.[3]

Q2: My final product shows a low yield after purification. What are the likely culprits?

A2: Low overall yield is a common complaint and can be attributed to several factors throughout the synthetic sequence:

  • Inefficient Cyclization: If your synthesis starts from a linear precursor, incomplete ring formation is a primary cause of yield loss.[4]

  • Degradation during Deprotection: The acidic conditions required for N-Boc deprotection are often the main source of product loss. The unprotected azetidine can undergo acid-mediated oligomerization or ring-opening.[1][5]

  • Ester Hydrolysis: During aqueous workups or if there is residual water in acidic reaction mixtures, the methyl ester can hydrolyze back to the corresponding carboxylic acid.

  • Purification Losses: The hydrochloride salt is highly polar and water-soluble, which can lead to losses during aqueous extractions. Furthermore, its interaction with acidic silica gel can cause on-column degradation.[3]

Q3: I see an unexpected peak in my 1H NMR corresponding to a carboxylic acid. Where did this come from?

A3: This is almost certainly Azetidine-3-carboxylic acid hydrochloride, a byproduct formed from the hydrolysis of your methyl ester. This can happen if:

  • The N-Boc deprotection step using aqueous HCl (e.g., HCl in dioxane followed by an aqueous workup) is too prolonged or conducted at elevated temperatures.

  • There is significant water content in the solvents or reagents used in the final acidic steps.

  • The crude product was exposed to moisture for an extended period before analysis.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses specific experimental observations, explains the underlying chemistry, and provides actionable solutions.

Problem / Symptom Potential Cause & Mechanistic Insight Proposed Solution & Validation
Low Yield & Complex NMR after N-Boc Deprotection Multiple broad signals in the NMR, baseline noise, and difficulty in isolating a clean product.Acid-Mediated Polymerization/Ring Opening. Under strong acidic conditions (e.g., neat TFA or concentrated HCl), the protonated azetidinium ion is highly electrophilic. It can be attacked by another molecule of the free azetidine (acting as a nucleophile), initiating a chain reaction that leads to oligomers or polymers. This is a classic issue with strained rings.[1][3]Solution: 1. Use Gaseous HCl: The preferred method is to use a solution of HCl in an anhydrous solvent like dioxane, diethyl ether, or methanol.[6] This minimizes the presence of water, which can facilitate side reactions. A 4M solution of HCl in dioxane is a standard reagent.[7]2. Control Temperature: Perform the deprotection at 0 °C to room temperature. Avoid heating.[7]3. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (N2 or Ar).Validation: Monitor the reaction by TLC or LC-MS. Upon completion, immediately remove the acid in vacuo at low temperature before proceeding with workup or isolation.
Product Degradation During Silica Gel Chromatography TLC of the crude product looks clean, but the isolated yield after column chromatography is low, and fractions contain new, more polar impurities.On-Column Ring Opening. Standard silica gel has an acidic surface (pKa ≈ 4-5) due to surface silanol groups. This acidic environment is sufficient to catalyze the degradation of the sensitive, unprotected azetidine ring during the prolonged exposure of column chromatography.[3]Solution: 1. Avoid Chromatography: If possible, purify the hydrochloride salt by crystallization or precipitation. After removing the reaction solvent, dissolving the crude oil in a minimal amount of methanol and precipitating with a non-polar solvent like diethyl ether or MTBE is often effective.2. Use Neutralized Silica: If chromatography is unavoidable, use silica gel that has been pre-treated (neutralized) with a base. Slurry the silica gel in the eluent containing 1-2% of a volatile amine like triethylamine (Et3N) before packing the column.Validation: Run a small-scale test column to confirm product stability before committing the bulk of the material. Analyze fractions by TLC, ensuring the spot remains consistent.
Incomplete Esterification of Azetidine-3-carboxylic Acid The starting carboxylic acid is still present after the reaction (Fischer esterification).Equilibrium Limitations. The Fischer esterification is a reversible equilibrium reaction.[8][9] The formation of water as a byproduct can drive the reaction backward (hydrolysis). For sterically hindered or electronically deactivated acids, reaching completion can be difficult.Solution: 1. Use a Dehydrating Agent: Employ a large excess of the alcohol (methanol) as the solvent and use a strong acid catalyst like sulfuric acid or tosic acid.[8]2. Alternative Reagents: For a more robust and irreversible reaction, first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. Then, react the crude acid chloride with methanol in the presence of a non-nucleophilic base (like triethylamine) at low temperature.[6]Validation: Confirm the complete consumption of the starting material by LC-MS or TLC before workup.

Visualizing Reaction Pathways

Main Synthetic & Side Reaction Pathways

The following diagram illustrates a common synthetic route starting from N-Boc-azetidine-3-carboxylic acid, highlighting the desired transformation and the primary side reactions of hydrolysis and polymerization that can occur during the final deprotection step.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions A N-Boc-azetidine-3-carboxylic acid B N-Boc-methyl azetidine-3-carboxylate A->B SOCl₂, MeOH or Fischer Esterification C Methyl azetidine-3-carboxylate Hydrochloride (Product) B->C Anhydrous HCl (e.g., 4M in Dioxane) D Azetidine-3-carboxylic acid (Hydrolysis Byproduct) C->D H₂O / Heat E Oligomers / Polymers (Degradation Products) C->E Excess Strong Acid / High Concentration

Caption: Key synthetic steps and common byproduct pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G cluster_esterification Esterification Issues cluster_deprotection Deprotection & Purification Issues start Start: Low Overall Yield q1 Analyze Crude Product by NMR/LC-MS. Is starting material present? start->q1 ester_issue Incomplete Esterification q1->ester_issue Yes q2 Is crude product clean but post-purification yield is low? q1->q2 No ester_sol Refine Esterification: - Use SOCl₂ method - Ensure anhydrous conditions ester_issue->ester_sol decomp_issue Degradation during deprotection or purification q2->decomp_issue Yes no_purification_issue Purification method is likely sound. Re-evaluate reaction stoichiometry and reagent quality. q2->no_purification_issue No decomp_sol Refine Deprotection/Purification: - Use Anhydrous HCl - Low Temperature - Avoid Silica Gel / Use Neutralized - Purify by Crystallization decomp_issue->decomp_sol

Caption: A logical workflow for troubleshooting low-yield issues.

Optimized Protocol: N-Boc Deprotection

This protocol is designed to minimize degradation and maximize the yield of the final hydrochloride salt from its N-Boc protected precursor.

Materials:

  • N-Boc-methyl azetidine-3-carboxylate

  • 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Diethyl ether (Anhydrous)

  • Oven-dried, round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add N-Boc-methyl azetidine-3-carboxylate (1.0 equiv).

  • Reagent Addition: Dissolve the starting material in a minimal amount of anhydrous dioxane. Cool the flask to 0 °C using an ice-water bath.

  • Deprotection: Slowly add the 4.0 M HCl in dioxane solution (4.0 - 5.0 equiv) dropwise to the stirred solution. Caution: Gas evolution (CO2 and isobutylene) will occur.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting material by TLC (staining with ninhydrin will show the appearance of the free amine product) or LC-MS.

  • Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) at a bath temperature below 30 °C to remove the solvent and excess HCl. This typically yields the crude product as an oil or waxy solid.

  • Purification (Precipitation): Dissolve the crude residue in a minimum volume of cold methanol. While stirring vigorously, slowly add cold, anhydrous diethyl ether until a white precipitate forms.

  • Final Product Collection: Continue stirring the slurry at 0 °C for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under high vacuum. The resulting white powder is typically of high purity (>95%).[10]

Self-Validation System: The success of this protocol relies on careful control of temperature and anhydrous conditions. The ninhydrin stain in step 4 provides a clear visual confirmation of deprotection. The precipitation method in steps 6-7 serves as both purification and validation; a clean, white, crystalline solid is indicative of a successful reaction, whereas an oil or discolored solid suggests the presence of impurities or degradation products.

References

Technical Support Center: Optimizing Amide Coupling Reactions with Methyl Azetidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for navigating the nuances of amide bond formation with Methyl azetidine-3-carboxylate hydrochloride. This guide, designed by our senior application scientists, moves beyond standard protocols to provide in-depth, field-proven insights into optimizing your coupling reactions. Here, you will find a blend of theoretical understanding and practical, actionable solutions to common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that often arise when working with this specific cyclic amine.

Q1: Why is Methyl azetidine-3-carboxylate supplied as a hydrochloride salt, and how does this impact my reaction setup?

A1: Methyl azetidine-3-carboxylate is provided as a hydrochloride salt to enhance its stability and shelf-life. The protonated amine is less susceptible to degradation. However, for the amide coupling reaction to proceed, the free, nucleophilic secondary amine is required. Therefore, the addition of a base is crucial to neutralize the hydrochloride salt and liberate the free amine in situ. Typically, at least two equivalents of a non-nucleophilic base are required: one to neutralize the amine salt and another to neutralize the acid formed during the activation of the carboxylic acid.[1][2]

Q2: What are the inherent challenges of using a four-membered ring like azetidine in coupling reactions?

A2: The primary challenge stems from the inherent ring strain of the azetidine ring, which is approximately 25.4 kcal/mol. While this strain makes the ring susceptible to certain ring-opening side reactions under harsh conditions, it also influences the nitrogen's nucleophilicity and the conformational rigidity of the resulting amide. It is crucial to employ mild reaction conditions to avoid unwanted ring-opening or rearrangement reactions.[3]

Q3: Which coupling reagents are recommended for this compound?

A3: Both carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole), and uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective.[4][5][6] HATU is often preferred for more challenging couplings due to its higher reactivity and lower propensity for racemization.[4][6]

Q4: What is the optimal order of reagent addition for this coupling reaction?

A4: To minimize side reactions, it is generally recommended to pre-activate the carboxylic acid before introducing the amine. A typical order of addition is:

  • Dissolve the carboxylic acid in an anhydrous aprotic solvent.

  • Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir for a short period (15-30 minutes) to allow for the formation of the activated ester.

  • Add the this compound along with an additional equivalent of base.[7][8]

Q5: My final product is highly polar. What are the best practices for purification?

A5: The presence of the azetidine ring can indeed increase the polarity of the final amide product, making purification by standard column chromatography challenging. Reversed-phase chromatography is often a more effective technique for purifying polar compounds.[9] If normal-phase chromatography is used, employing a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, may be necessary. Recrystallization from a suitable solvent system can also be an effective method for purification.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows unreacted starting materials.

  • The isolated yield of the desired amide is significantly lower than expected.

Possible Causes & Solutions:

Cause Explanation & Solution
Incomplete Amine Neutralization The hydrochloride salt of the amine was not fully neutralized, leaving the amine in its non-nucleophilic protonated form. Solution: Ensure at least two equivalents of a suitable non-nucleophilic base (e.g., DIPEA, triethylamine) are used. For challenging reactions, consider using up to three equivalents.[11][12]
Inefficient Carboxylic Acid Activation The coupling reagent may not be potent enough for your specific carboxylic acid, or it may have degraded. Solution: Switch to a more powerful coupling reagent like HATU or COMU.[4][6] Always use fresh coupling reagents.
Hydrolysis of Activated Ester The presence of water in the reaction can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid. Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Steric Hindrance Bulky substituents on either the carboxylic acid or the azetidine ring can sterically hinder the reaction. Solution: Increase the reaction temperature or switch to a more reactive coupling reagent. Microwave-assisted synthesis can also be beneficial in overcoming steric hindrance.
Problem 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on TLC in addition to the starting materials and the desired product.

  • LC-MS analysis reveals the presence of unexpected masses.

Possible Causes & Solutions:

Cause Explanation & Solution
Racemization If your carboxylic acid has a chiral center, racemization can occur during the activation step, especially with carbodiimide reagents. Solution: Use an additive such as HOBt or HOAt with EDC to suppress racemization.[5] Alternatively, use a coupling reagent known for low racemization, such as HATU.[4] Running the reaction at a lower temperature can also minimize racemization.[5]
Guanidinylation of the Amine Uronium/aminium-based coupling reagents like HBTU and HATU can sometimes react with the amine to form a guanidinium byproduct, which terminates the reaction. Solution: Avoid using a large excess of the coupling reagent. Pre-activating the carboxylic acid before adding the amine can also mitigate this side reaction.[4]
Ring-Opening of Azetidine Under harsh acidic or basic conditions, the strained azetidine ring can undergo nucleophilic ring-opening. Solution: Use mild reaction conditions and non-nucleophilic bases. Avoid strong acids during workup.

Experimental Protocols

Below are detailed, step-by-step protocols for the two most common coupling methods.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of carboxylic acids, including those that are sterically hindered.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DMF and add DIPEA (1.0 equiv).

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7][11][13][14]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective method suitable for many standard amide bond formations.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF, add DIPEA (3.0 equiv) at 0 °C under an inert atmosphere.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[13][15][16][17]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Azetidine Coupling

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesPotential Drawbacks
HATU Uronium/Aminium SaltHighLowFast reaction times, effective for hindered substrates.[4][6]Higher cost, potential for guanidinylation side reaction.[4]
EDC/HOBt CarbodiimideModerateModerateCost-effective, water-soluble byproducts are easily removed.[15]Slower reaction times, higher risk of racemization without an additive.[5]
PyBOP Phosphonium SaltHighLowGood for sterically demanding couplings, does not cause guanidinylation.Byproducts can be difficult to remove.
T3P Phosphonic AnhydrideHighLowEasy workup as byproducts are water-soluble.Often requires higher temperatures.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Carboxylic_Acid R-COOH Amide_Product N-Acyl Methyl azetidine-3-carboxylate Carboxylic_Acid->Amide_Product Azetidine_Salt Methyl azetidine-3-carboxylate ·HCl Azetidine_Salt->Amide_Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Amide_Product Base Base (e.g., DIPEA) Base->Amide_Product Byproducts Byproducts

Caption: General scheme for amide coupling.

Troubleshooting Workflow

G Start Low Yield or Side Products Check_Base Check Base Stoichiometry (≥ 2 equiv.) Start->Check_Base Check_Reagents Evaluate Coupling Reagent (Freshness, Potency) Check_Base->Check_Reagents Yes Increase_Base Increase Base to 3 equiv. Check_Base->Increase_Base No Check_Conditions Assess Reaction Conditions (Anhydrous, Inert Atmosphere) Check_Reagents->Check_Conditions Yes Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Check_Reagents->Change_Reagent No Optimize_Conditions Ensure Anhydrous Conditions and Inert Atmosphere Check_Conditions->Optimize_Conditions No Success Improved Yield and Purity Check_Conditions->Success Yes Increase_Base->Check_Reagents Change_Reagent->Check_Conditions Optimize_Conditions->Success

Caption: Troubleshooting workflow for optimization.

References

  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • Coupling Reagents. Aapptec Peptides. [Link]

  • amide coupling help. Reddit. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Amine Reactivity. Michigan State University. [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Thieme. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. ResearchGate. [Link]

  • Approaches for peptide and protein cyclisation. PMC. [Link]

  • Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

  • Hydrochloride salt of amine. Reddit. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

  • Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. [Link]

  • Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]

  • Amino Acid Side Chain Attachment Approach and Its Application to the Synthesis of Tyrosine-Containing Cyclic Peptides. The Journal of Organic Chemistry. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

  • Preparation of n-substituted azetidine 3-carboxylic acid derivatives. European Patent Office. [Link]

  • Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica. MDPI. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

Sources

Navigating the Challenges of Methyl azetidine-3-carboxylate hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl azetidine-3-carboxylate hydrochloride. As a key building block in pharmaceutical and agrochemical synthesis, the effective solubilization of this compound is critical for experimental success. This guide, compiled by our senior application scientists, provides in-depth troubleshooting protocols and answers to frequently asked questions to help you overcome common solubility hurdles and ensure the integrity of your research.

Understanding the Molecule: Why Solubility Can Be a Challenge

This compound (CAS No: 100202-39-9) is a white to off-white crystalline powder.[1] Its structure, featuring a polar azetidine ring, an ester group, and a hydrochloride salt, dictates its solubility profile. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[2] However, factors such as solvent choice, pH, temperature, and the compound's hygroscopic nature can significantly impact its ability to dissolve and remain in solution.

Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions

Encountering a stubborn powder or a cloudy solution can be a frustrating roadblock in your experimental workflow. This section provides systematic approaches to diagnose and resolve common solubility issues.

Initial Observation: The Compound Fails to Dissolve

If you've added this compound to a solvent and it remains as a solid precipitate or a fine suspension, work through the following steps.

The choice of solvent is the most critical factor in achieving a clear solution. The polarity of the solvent must be compatible with the solute.

Protocol for Solvent Testing:

  • Consult the Solubility Profile: Begin by referencing a solubility table. While experimental data for every solvent is not always available, a general understanding of its properties can guide your choice. Azetidine derivatives are typically soluble in polar organic solvents.[3]

  • Small-Scale Test: Before committing a large amount of your compound, perform a small-scale solubility test.

    • Weigh approximately 1-5 mg of the compound into a small vial.

    • Add the chosen solvent dropwise while vortexing or stirring.

    • Observe for dissolution.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventPolarity IndexEstimated Solubility (at 25°C)Notes
DMSO7.2>100 mg/mLOften the solvent of choice for creating high-concentration stock solutions. May require sonication.[4]
Water10.2Moderately SolubleSolubility is highly pH-dependent. The hydrochloride salt form increases aqueous solubility.[2][3]
Methanol5.1SolubleA good option for many organic reactions.
Ethanol4.3SolubleSimilar to methanol, but slightly less polar.
Dichloromethane (DCM)3.1Sparingly SolubleGenerally not a good first choice due to lower polarity.
Acetonitrile5.8Moderately SolubleCan be a useful solvent for purification and analysis.

Disclaimer: The solubility values presented are estimations based on the general properties of azetidine derivatives and hydrochloride salts and should be confirmed experimentally.

Sometimes, a little energy is all that's needed to overcome the initial energy barrier of dissolution.

  • Vortexing/Stirring: Ensure vigorous and continuous agitation. For larger volumes, use a magnetic stirrer.

  • Sonication: A brief period in an ultrasonic bath can effectively break up particle agglomerates and enhance dissolution, particularly for creating concentrated stock solutions in DMSO.[4]

  • Gentle Heating: For some solvent systems, warming the solution can increase solubility.[5][6] However, proceed with caution.

    • Protocol for Controlled Heating:

      • Place the vial or flask in a water bath with a thermometer.

      • Increase the temperature gradually, not exceeding 40-50°C, as excessive heat can lead to degradation of the compound.

      • Continuously stir or swirl the solution as it warms.

      • Once dissolved, allow the solution to cool to room temperature slowly. Abrupt cooling can cause the compound to precipitate out.

Diagram 1: Workflow for Initial Dissolution Troubleshooting

start Compound does not dissolve solvent Step 1: Verify Solvent Choice (Consult Table 1) start->solvent physical Step 2: Apply Physical Methods (Vortex, Sonicate, Gentle Heat) solvent->physical Correct Solvent ph_adjust Step 3: Consider pH Adjustment (For Aqueous Solutions) physical->ph_adjust Still Undissolved success Clear Solution Achieved physical->success Dissolves ph_adjust->success Dissolves fail Issue Persists: Consult Advanced Troubleshooting ph_adjust->fail Still Undissolved

Caption: A decision tree for addressing initial solubility challenges.

Advanced Troubleshooting: When a Clear Solution Turns Cloudy

A common frustration is achieving a clear solution, only to have it precipitate upon standing, dilution, or pH adjustment. This often points to issues of supersaturation, pH shifts, or the "common ion effect."

For aqueous solutions, the pH is a critical determinant of solubility for hydrochloride salts. The protonated amine of the azetidine ring is more soluble in water. As the pH increases and the amine is deprotonated to its free base form, the aqueous solubility can decrease dramatically, leading to precipitation.

  • The Problem: You dissolve the compound in water or a slightly acidic buffer, and it appears clear. Upon adding a neutral or basic buffer (e.g., PBS at pH 7.4), the solution becomes cloudy.

  • The Cause: The increase in pH causes the conversion of the more soluble hydrochloride salt to the less soluble free base.

  • The Solution:

    • Maintain an Acidic pH: If your experimental conditions allow, maintain the pH of the final solution in the acidic range (e.g., pH 4-6).

    • Acidify Your Stock: Prepare your aqueous stock solution with a small amount of dilute HCl to ensure the compound remains fully protonated.

    • Slow Dilution with Stirring: When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution slowly to the buffer while vigorously stirring. This helps to avoid localized high concentrations that can trigger precipitation.

The presence of a high concentration of chloride ions in your solution can, counterintuitively, decrease the solubility of a hydrochloride salt.[7]

  • The Problem: You are attempting to dissolve this compound in a buffer that already contains a high concentration of chloride salts (e.g., high molarity NaCl).

  • The Cause: Le Chatelier's principle dictates that the excess chloride ions will shift the equilibrium towards the solid, undissolved hydrochloride salt, reducing its solubility.

  • The Solution:

    • Choose a Different Buffer Salt: If possible, use a buffer system that does not contain chloride ions.

    • Lower the Chloride Concentration: If chloride is necessary, use the lowest effective concentration.

    • Use the Free Base: In some cases, it may be advantageous to start with the free base form of the azetidine and add a different acid (e.g., methanesulfonic acid) to form a more soluble salt if your formulation is incompatible with high chloride concentrations.

Diagram 2: Troubleshooting Precipitation in Solution

start Clear solution becomes cloudy check_ph Is the solution aqueous and was the pH changed? start->check_ph check_ci Does the buffer contain high [Cl-]? start->check_ci ph_issue pH-induced precipitation of free base check_ph->ph_issue Yes ci_issue Common Ion Effect check_ci->ci_issue Yes solve_ph Maintain acidic pH or adjust dilution protocol ph_issue->solve_ph solve_ci Use non-chloride buffer or lower [Cl-] ci_issue->solve_ci success Solution remains clear solve_ph->success solve_ci->success

Caption: Identifying the cause of precipitation in previously clear solutions.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound seems clumpy. Is it still usable?

A1: Yes, it is likely still usable. This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can cause clumping.[1][8] This does not necessarily indicate chemical degradation. However, the absorbed water will affect the accuracy of your weighing. For highly sensitive applications, it is best to handle the compound in a controlled environment, such as a glove box. For routine use, weigh the required amount quickly and securely reseal the bottle. Store the bottle in a desiccator to minimize further moisture absorption.[9][10]

Q2: What is the best way to prepare a high-concentration stock solution for long-term storage?

A2: For a high-concentration stock solution, DMSO is generally the recommended solvent.[4] Protocol for Stock Solution Preparation and Storage:

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve your target concentration.

  • Vortex and, if necessary, sonicate the solution until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.[4] Properly stored, stock solutions in DMSO can be stable for several months.

Q3: Can I use heat to dissolve the compound in any solvent?

A3: While gentle heating can aid dissolution, it is not universally recommended for all solvents.[5] For volatile organic solvents like DCM or acetone, heating can be a safety hazard and will also alter the concentration as the solvent evaporates. It is most effective and safest when used with less volatile solvents like water, DMSO, or DMF in a controlled manner (e.g., a water bath). Always be mindful of the compound's stability at elevated temperatures.

Q4: I dissolved the compound in an organic solvent for a reaction, and it crashed out after adding a non-polar co-solvent. What should I do?

A4: This is a common issue when changing the polarity of the solvent system. The hydrochloride salt is significantly less soluble in non-polar solvents.

  • Increase the proportion of the polar solvent: Add more of the initial polar solvent until the compound redissolves. This will, however, change the overall solvent ratio of your reaction.

  • Consider a different workup: If this is happening during an extraction, you may need to adjust the pH of the aqueous layer to move the compound into the desired phase.

  • Use the free base: For reactions in largely non-polar environments, starting with the free base form of the azetidine may be more appropriate.

Q5: How should I properly store the solid compound?

A5: Due to its hygroscopic nature, proper storage is crucial.

  • Keep the container tightly sealed: Immediately after use, ensure the cap is securely fastened.

  • Store in a dry environment: A desiccator containing a drying agent like silica gel is the ideal storage location.[8]

  • Controlled temperature: Store at room temperature as recommended, away from direct sunlight and heat sources.[1]

References

  • Solubility of Things. (n.d.). Azetidine. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • Bartleby.com. (n.d.). How Temperature Affects The Solubility Of Salt Crystals. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2025, August 8). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Retrieved from [Link]

  • ResearchGate. (2020, June 2). How to prepare following working solution from stock solution?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, April 5). Synthesis of non-volatile esters. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (n.d.). Retrieved from [Link]

  • University of Washington. (n.d.). Biology 324 Dilutions and Solutions. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Retrieved from [Link]

Sources

Technical Support Center: Preventing Racemization in Methyl Azetidine-3-carboxylate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl azetidine-3-carboxylate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot stereochemical integrity issues during chemical reactions. This guide provides in-depth, evidence-based answers to common questions and challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Introduction: The Challenge of Stereochemical Integrity

This compound is a valuable building block in medicinal chemistry, prized for its constrained four-membered ring structure. However, the chiral center at the C3 position, which is alpha to a carbonyl group, is susceptible to racemization under certain reaction conditions. Maintaining the enantiopurity of this starting material is critical, as different stereoisomers can exhibit vastly different pharmacological and pharmacokinetic properties. This guide will equip you with the knowledge to design and execute reactions that preserve the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). For this compound, the chiral center is the carbon atom at the 3-position of the azetidine ring. This carbon is bonded to a hydrogen atom, a carboxylate group, and is part of the strained ring system.

The primary concern is the presence of an acidic proton on this α-carbon, which is adjacent to the carbonyl group of the ester. Under basic or, in some cases, acidic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a 50:50 mixture of the (R)- and (S)-enantiomers and a loss of optical activity.

RacemizationMechanism

Q2: I'm performing an amide coupling reaction. What are the key factors that can lead to racemization?

A: Amide coupling reactions are a common source of racemization for chiral carboxylic acids and their esters. The key factors to consider are:

  • Base: The choice and amount of base are critical. Strong, non-sterically hindered bases can readily deprotonate the α-carbon, promoting racemization.

  • Coupling Reagent: Certain coupling reagents can form highly activated intermediates that are more prone to racemization.

  • Temperature: Higher reaction temperatures can increase the rate of both the desired reaction and the undesired racemization.

  • Reaction Time: Prolonged reaction times, especially in the presence of excess base, increase the likelihood of racemization.

  • Solvent: The polarity and proticity of the solvent can influence the stability of the enolate intermediate and the rate of racemization.

Q3: How can I choose the right base to minimize racemization?

A: The selection of the base is a crucial decision. Here's a breakdown of common choices and their implications:

BaseBasicitySteric HindranceTendency for RacemizationRecommended Use
Triethylamine (TEA) StrongLowHighUse with caution, preferably at low temperatures and with short reaction times.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) ModerateHighModerateA better choice than TEA due to its steric bulk, which disfavors α-proton abstraction.
N-Methylmorpholine (NMM) WeakModerateLowOften a good choice for sensitive substrates due to its lower basicity.
2,4,6-Collidine WeakHighVery LowAn excellent but more expensive option for minimizing racemization due to its high steric hindrance and moderate basicity.

Expert Insight: For particularly sensitive substrates like methyl azetidine-3-carboxylate, starting with a weaker, sterically hindered base like NMM or DIPEA is highly recommended.

Troubleshooting Guides

Scenario 1: Significant racemization observed after an amide coupling reaction.

You've just completed an amide coupling using this compound, an amine, a coupling reagent (e.g., HATU), and a base (e.g., TEA) in DMF. Chiral analysis of your product shows a nearly 1:1 mixture of enantiomers.

Troubleshooting Steps:
  • Re-evaluate Your Base: Triethylamine (TEA) is a common culprit due to its high basicity and low steric hindrance.

    • Action: Replace TEA with a less basic and more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Lower the Reaction Temperature: Elevated temperatures accelerate racemization.

    • Action: Perform the reaction at 0 °C or even -20 °C. While this may slow down the reaction rate, it will significantly suppress epimerization.

  • Optimize Reaction Time: The longer the chiral intermediate is exposed to basic conditions, the greater the risk of racemization.

    • Action: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Consider the Coupling Reagent and Additives:

    • Action: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives can form active esters that are less prone to racemization. For extremely sensitive cases, consider switching to a coupling reagent known for low racemization potential, such as DEPBT.

TroubleshootingAmideCoupling

Scenario 2: Racemization during N-protection or deprotection.

You are attempting to protect the secondary amine of methyl azetidine-3-carboxylate with a Boc group or deprotect an N-Boc protected version and observe a loss of enantiomeric purity.

Troubleshooting Steps:
  • N-Boc Protection:

    • Issue: Standard conditions using a base like triethylamine can cause racemization.

    • Action:

      • Use a non-basic method if possible.

      • If a base is necessary, use a weaker, sterically hindered base like DIPEA.

      • Perform the reaction at a low temperature (0 °C).

  • N-Boc Deprotection:

    • Issue: While strong acids like TFA are commonly used, prolonged exposure or elevated temperatures can sometimes lead to racemization, although this is less common than with bases. Some studies have shown that N-Boc deprotection with TFA can lead to racemization in sensitive systems.

    • Action:

      • Use milder acidic conditions, such as 4N HCl in dioxane, which has been shown to cause negligible racemization in similar systems.

      • Ensure the deprotection is carried out at a low temperature and for the minimum time required.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling

This protocol is designed to minimize racemization during the coupling of this compound with a primary amine.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the cooled mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Determination of Enantiomeric Excess (ee)

It is crucial to be able to accurately determine the enantiomeric excess of your product. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method.

General Procedure:

  • Column Selection: Choose a chiral stationary phase column suitable for separating the enantiomers of your compound. Common choices include columns based on derivatized cellulose or amylose.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, that provides good separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of your purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Alternatively, circular dichroism (CD) spectroscopy can be a rapid method for determining ee, especially in high-throughput screening settings.

References

  • SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Retrieved from [Link]

  • Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. Retrieved from [Link]

  • PubMed. (2021). Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]

  • ResearchGate. (2017). Racemization in amino acids? Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Temperature on Stereochemistry of Enzymatic Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • Radboud University Repository. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical Aspects of a Two-Step Staudinger Reaction − Asymmetric Synthesis of Chiral Azetidine2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PubMed Central. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Retrieved from [Link]

  • MDPI. (n.d.). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. Retrieved from [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2012). What's a Racemic Mixture? Retrieved from [Link]

  • SciSpace. (n.d.). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Retrieved from [Link]

  • NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]

  • Lumen Learning. (n.d.). 4.5. Stereochemistry of reactions. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • PubMed Central. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Retrieved from [Link]

  • RSC Publishing. (2025). ORGANIC CHEMISTRY. Retrieved from [Link]

  • NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Retrieved from [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • European Patent Office. (2002).

Analytical challenges in the characterization of azetidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of azetidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals. Azetidines are valuable scaffolds in medicinal chemistry, but their inherent ring strain and basicity present unique analytical challenges.[1][2] This document provides in-depth, experience-driven troubleshooting advice to help you navigate these complexities and ensure the integrity of your data.

Section 1: Chromatographic Challenges (HPLC/UPLC)

High-Performance Liquid Chromatography is the workhorse for purity analysis and quantification. However, the unique properties of azetidines can often lead to frustrating chromatographic issues.

Question 1: Why am I seeing severe peak tailing with my azetidine compound on a standard C18 column?

Answer: This is the most common issue faced during azetidine analysis. The primary cause is secondary ionic interactions between the basic azetidine nitrogen and acidic silanol groups present on the surface of traditional silica-based stationary phases.[3][4] Even with high-purity, end-capped columns, residual silanols can become deprotonated and interact with the protonated (cationic) form of your azetidine, causing peak tailing.[4]

Expert Insight: The pKa of the azetidine nitrogen is a critical determinant of its interaction with the stationary phase.[1] Compounds with a higher pKa will be more extensively protonated and thus more susceptible to these secondary interactions.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA) at 0.1% (v/v).

    • Causality: At low pH, the acidic silanol groups on the silica surface are protonated (Si-OH), neutralizing their negative charge and minimizing the ionic interaction with the protonated azetidine.[4][5]

  • Increase Buffer Strength:

    • Action: If using a buffer (e.g., phosphate or formate), increase the concentration from 10 mM to 25-50 mM.[5][6]

    • Causality: Higher concentrations of buffer cations (like Na+ or NH4+) can compete with the protonated analyte for interaction with the ionized silanols, effectively shielding the analyte and improving peak shape.[6]

  • Employ a Sacrificial Base:

    • Action: For particularly stubborn cases, add a small amount (0.1%) of a competing base like triethylamine (TEA) to the mobile phase.

    • Causality: TEA is a stronger base that will preferentially interact with the active silanol sites, masking them from the azetidine analyte. Note that TEA can suppress ionization in MS detectors.

  • Column Selection:

    • Action: If mobile phase optimization is insufficient, switch to a column with a different stationary phase chemistry.

    • Causality: Modern columns are designed to minimize these effects. See the table below for guidance.

Data Presentation: Comparison of HPLC Column Chemistries for Azetidine Analysis

Column TypePrinciple of OperationPros for AzetidinesCons for Azetidines
Standard End-Capped C18 Hydrophobic InteractionWidely available, good for general purpose.Prone to silanol interactions causing peak tailing.[3]
Polar-Embedded Phase Mixed-Mode (Hydrophobic & Polar)Reduced silanol activity, improved peak shape for bases.May have different selectivity compared to C18.
Charged Surface Hybrid (CSH) Low-level positive surface chargeRepels basic analytes from silanols, excellent peak shape.Can have lower loading capacity.
HILIC Hydrophilic InteractionGood for highly polar azetidines.Requires high organic mobile phases, sensitive to water content.

Visualization: Troubleshooting Workflow for HPLC Peak Tailing

start Tailing Peak Observed (Tf > 1.5) ph_adjust Adjust Mobile Phase pH (Target: 2.5-3.0) start->ph_adjust check_ph Peak Shape Improved? ph_adjust->check_ph buffer_inc Increase Buffer Strength (25-50 mM) check_ph->buffer_inc No end_good Problem Solved (Tf < 1.5) check_ph->end_good Yes check_buffer Peak Shape Improved? buffer_inc->check_buffer column_switch Switch Column Chemistry (e.g., CSH, Polar-Embedded) check_buffer->column_switch No check_buffer->end_good Yes check_column Peak Shape Improved? column_switch->check_column check_column->end_good Yes end_bad Consult Advanced Support (Consider orthogonal method) check_column->end_bad No

Caption: A systematic approach to diagnosing and fixing peak tailing.

Section 2: Gas Chromatography (GC) Challenges

GC is less common for azetidines due to their polarity and low volatility. However, for certain small, substituted azetidines, it can be a viable technique, usually requiring derivatization.

Question 2: My azetidine compound shows no peak or a very broad, degraded peak in the GC chromatogram. What's wrong?

Answer: This is expected for most underivatized azetidines. The polar N-H group in the azetidine ring leads to strong intermolecular hydrogen bonding, which significantly lowers volatility.[7] Furthermore, these polar groups can interact adsorptively with the GC inlet and column, causing poor peak shape and even thermal degradation.[7][8]

Expert Insight: The solution is to cap the "active" hydrogen with a non-polar group via derivatization. This process replaces the polar N-H bond with a less polar, more thermally stable bond, increasing the analyte's volatility.[9][10]

Experimental Protocol: Silylation of Azetidine for GC Analysis

This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and effective silylation reagent.[10]

  • Sample Preparation: Accurately weigh ~1 mg of the azetidine compound into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane). Pyridine is often preferred as it can act as an acid scavenger.

  • Reagent Addition: Add 100 µL of BSTFA (with or without 1% TMCS catalyst). The catalyst (trimethylchlorosilane) can accelerate the reaction for hindered amines.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature before injecting 1 µL into the GC.

Self-Validation: Always run a control sample (underivatized) to confirm that the derivatized peak is indeed your compound of interest and not an artifact. The derivatized compound should have a significantly shorter retention time and a much sharper peak shape.

Visualization: Mechanism of Azetidine Silylation

cluster_0 Silylation Reaction cluster_1 Properties Azetidine Azetidine (R-NH) Product Silylated Azetidine (R-N-TMS) Azetidine->Product + BSTFA Prop_Azetidine Polar Low Volatility Azetidine->Prop_Azetidine BSTFA BSTFA Reagent BSTFA->Product Byproduct Byproducts Product->Byproduct forms Prop_Product Non-polar High Volatility Product->Prop_Product

Caption: Derivatization converts polar azetidines into volatile derivatives for GC.

Section 3: Mass Spectrometry (MS) & Stability Issues

MS is essential for identification and structural elucidation. However, the strained four-membered ring of azetidine can lead to predictable fragmentation patterns but also unexpected stability issues.[1]

Question 3: I'm observing inconsistent results and loss of my azetidine sample in the autosampler when using an acidic mobile phase. What is happening?

Answer: You are likely observing acid-catalyzed degradation. The strained azetidine ring is susceptible to ring-opening, especially under acidic conditions.[1] Protonation of the azetidine nitrogen makes the ring carbons more electrophilic and vulnerable to nucleophilic attack, even by weak nucleophiles like water or the mobile phase buffer components.[1][11]

Expert Insight: The rate of degradation is highly dependent on the substituents attached to the azetidine ring. Electron-withdrawing groups on the nitrogen can sometimes stabilize the ring by lowering the nitrogen's pKa, making it less likely to be protonated.[1] Conversely, other substituents can promote intramolecular ring-opening reactions.[1]

Troubleshooting Protocol:

  • pH Stability Study:

    • Action: Prepare your compound in solutions of varying pH (e.g., pH 2, 4, 7.4) and monitor its concentration over time (0, 1, 4, 8, 24 hours) by LC-MS or NMR.[11]

    • Causality: This will define the pH range in which your compound is stable and guide your mobile phase selection.

  • Minimize Sample Residence Time:

    • Action: Keep samples in the autosampler for the shortest time possible. If possible, use a cooled autosampler (4-8°C) to slow degradation kinetics.

    • Causality: Reducing time and temperature minimizes the extent of any potential degradation before analysis.

  • Purification Considerations:

    • Action: During purification, avoid prolonged exposure to acidic stationary phases like standard silica gel.

    • Causality: The acidic surface of silica can catalyze the degradation of sensitive azetidines. Consider neutralizing the silica with triethylamine or using an alternative like neutral alumina.[11]

Visualization: Decision Tree for Azetidine Stability

start Inconsistent Analytical Results stability_q Is Compound Degrading? start->stability_q ph_study Perform pH Stability Study (pH 2 to 7.4) stability_q->ph_study Yes other_issue Troubleshoot Other Issues (e.g., MS Source, Column) stability_q->other_issue No stable_range Identify Stable pH Range ph_study->stable_range adjust_mp Adjust Mobile Phase pH to Stable Range stable_range->adjust_mp cool_as Use Cooled Autosampler (4°C) adjust_mp->cool_as end_good Analysis Successful cool_as->end_good

Caption: A logical workflow to investigate and mitigate azetidine instability.

Question 4: What are the expected fragmentation patterns for azetidines in mass spectrometry?

Answer: In Electron Ionization (EI) or Collision-Induced Dissociation (CID), azetidines typically undergo fragmentation via cleavage of the ring bonds. The most common fragmentation pathway involves the loss of ethylene (C2H4, 28 Da) through a retro-[2+2] cycloaddition mechanism, leading to the formation of a stable iminium ion.

Expert Insight: The specific fragments and their relative abundances will be highly dependent on the substituents on the azetidine ring. Alpha-cleavage (cleavage of a bond adjacent to the nitrogen) is also a common pathway for substituted amines and can lead to the loss of substituents from the ring carbons.[12]

Common Fragmentation Pathways:

  • Retro-[2+2] Cycloaddition: The molecular ion [M]+• breaks down to lose a neutral ethylene molecule, resulting in a fragment of [M-28]+•.

  • Alpha-Cleavage: Loss of a substituent (R) from a carbon adjacent to the nitrogen, resulting in a fragment of [M-R]+.

  • Ring Opening: Cleavage of a C-C bond followed by further fragmentation.

Analyzing these patterns helps confirm the presence of the azetidine core and provides clues about the substitution pattern.[13][14]

Section 4: NMR Spectroscopy Challenges

NMR is indispensable for unambiguous structure confirmation. The non-planar, "puckered" nature of the azetidine ring can, however, lead to complex spectra.[15]

Question 5: The proton NMR (¹H NMR) spectrum of my azetidine shows complex, non-first-order splitting patterns that are difficult to interpret. Why?

Answer: The azetidine ring is not flat; it exists in a dynamic equilibrium of puckered conformations.[15] This puckering makes the axial and equatorial protons on the same carbon atom chemically and magnetically non-equivalent. This non-equivalence leads to complex geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling, resulting in multiplets that are difficult to interpret by simple inspection.

Expert Insight: The rate of interconversion between puckered states can also affect the appearance of the NMR spectrum.[16] If the interconversion is slow on the NMR timescale, you may see distinct signals for each conformer. If it's fast, you'll see averaged signals.

Troubleshooting and Interpretation Protocol:

  • Acquire 2D NMR Spectra:

    • Action: Run a COSY (Correlation Spectroscopy) and an HSQC (Heteronuclear Single Quantum Coherence) experiment.

    • Causality:

      • A COSY spectrum will show correlations between protons that are coupled to each other, helping you trace the connectivity around the ring, even through complex multiplets.

      • An HSQC spectrum correlates each proton directly to the carbon it is attached to. This is invaluable for assigning the crowded proton signals by spreading them out over the much wider carbon chemical shift range.

  • Variable Temperature (VT) NMR:

    • Action: Acquire ¹H NMR spectra at different temperatures (e.g., from 25°C down to -40°C).

    • Causality: Lowering the temperature can slow down the ring-puckering dynamics.[16] If you see broad peaks sharpening or splitting into distinct sets of signals at lower temperatures, it confirms that you are observing dynamic conformational exchange.

  • Use Simulation Software:

    • Action: Utilize NMR prediction and simulation software to model the expected spectra for different puckered conformations.

    • Causality: Comparing simulated spectra to your experimental data can help confirm assignments and provide insight into the predominant ring conformation.

References

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(9), 1483–1489. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Indian Journal of Heterocyclic Chemistry, 35(1), 37-47. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(3). Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Retrieved from [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. Retrieved from [Link]

  • Afeef, H., & Abdel-Reheem, M. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • Al-Soud, Y. A., & Al-Majed, A. A. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. Retrieved from [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography? YouTube. Retrieved from [Link]

  • Zaikin, V. G. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014). HPLC method development - can anyone help? Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • CHROMacademy. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2025). DEVELOPMENT AND VALIDATION OF A HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES. Retrieved from [Link]

  • Mata, R. A., et al. (2025). Synergy of Theory, NMR, and Rotational Spectroscopy to Unravel Structural Details of d‐Altroside Puckering and Side Chain Orientation. Angewandte Chemie International Edition. Retrieved from [Link]

  • Kay, L. E. (2021). NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. Cell, 184(3), 577-595. Retrieved from [Link]

  • Mastryukov, V. S., & Osina, E. L. (1975). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Zaman, M., et al. (2018). Development and Validation of Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Tizanidine HCl and Meloxicam in Rabbit's Plasma. ResearchGate. Retrieved from [Link]

  • Scheidt, H. A., et al. (n.d.). Structure and dynamics of the aliphatic cholesterol side chain in membranes as studied by 2H NMR spectroscopy and molecular dynamics simulation. RSC Publishing. Retrieved from [Link]

Sources

Stability issues of Methyl azetidine-3-carboxylate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability of methyl azetidine-3-carboxylate hydrochloride in solution, this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions.

Technical Support Center: this compound

Welcome to the technical resource for this compound (CAS: 100202-39-9). This guide is designed to address common questions and challenges regarding the stability of this compound in solution. As a key building block in medicinal chemistry, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs, understanding its stability profile is critical for reproducible and successful experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The stability of this compound is influenced by two primary structural features: the strained four-membered azetidine ring and the methyl ester functional group.

  • Azetidine Ring Instability: The significant ring strain (approx. 25.4 kcal/mol) makes the azetidine ring susceptible to nucleophilic attack and subsequent ring-opening.[2] This degradation is significantly accelerated under acidic conditions. The mechanism involves the protonation of the azetidine nitrogen, which enhances the ring's electrophilicity and facilitates cleavage.[3][4]

  • Ester Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid. This reaction is typically catalyzed by acid or base and is dependent on the pH, temperature, and composition of the solution.[5]

These two degradation pathways can occur concurrently, leading to a complex mixture of products and a loss of the desired starting material.

Diagram: Primary Degradation Pathways

cluster_main Methyl Azetidine-3-Carboxylate HCl cluster_pathways Degradation Pathways cluster_products Resulting Products Start Methyl Azetidine-3-Carboxylate HCl in Solution RingOpening Azetidine Ring-Opening (Acid-Catalyzed) Start->RingOpening Low pH (e.g., < 4) Nucleophilic Attack EsterHydrolysis Ester Hydrolysis (Acid/Base-Catalyzed) Start->EsterHydrolysis pH Extremes H₂O RingOpenedProduct Ring-Opened Byproducts RingOpening->RingOpenedProduct CarboxylicAcid Azetidine-3-Carboxylic Acid EsterHydrolysis->CarboxylicAcid

Caption: Primary degradation pathways for the compound in solution.

Q2: How does pH affect the stability of the compound?

A2: pH is the most critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 4): The compound degrades rapidly. The azetidine nitrogen becomes protonated, activating the ring for nucleophilic attack and cleavage. One study on a similar N-substituted azetidine showed that at a pH of 1.8, the half-life was only 0.5 hours, while at a pH of 2.7, it was 1.2 hours.[4]

  • Neutral Conditions (pH ~7): The compound is significantly more stable at neutral pH. The same study found the compound to be stable at pH 7.0 with less than 5% degradation observed over 24 hours.[4]

  • Basic Conditions (pH > 8): While the azetidine ring is less susceptible to opening under basic conditions, the methyl ester is vulnerable to base-catalyzed hydrolysis. The rate of hydrolysis increases with increasing pH.

Table 1: pH-Dependent Stability of a Model N-Aryl Azetidine

pH Value Half-Life (T½) Predominant Degradation Pathway
1.8 0.5 hours Acid-catalyzed ring-opening
2.7 1.2 hours Acid-catalyzed ring-opening
7.0 Stable (>24 hours) Minimal degradation

Data adapted from a study on a structurally related N-aryl azetidine and illustrates the general principle of acid-lability.[4]

Troubleshooting Guides

Issue 1: Compound Degrades During Aqueous Acidic Workup
  • Symptoms: Low reaction yield, isolation of unexpected polar byproducts, and mass spectrometry data indicating ring-opened products.[3]

  • Root Cause Analysis: The use of strong acids (e.g., 1M HCl) during extraction creates a low pH environment where the azetidine ring is highly unstable. Prolonged contact with the acidic aqueous phase leads to significant degradation.

  • Solutions:

    • Use Milder Acids: If an acid wash is necessary to remove basic impurities, substitute strong acids with a saturated solution of ammonium chloride (NH₄Cl), which is less acidic.

    • Minimize Contact Time: Perform the extraction quickly and at low temperatures (0-5 °C) to reduce the rate of degradation.

    • Bypass Acid Wash: If possible, modify the purification strategy to avoid an acidic wash altogether, perhaps by relying solely on chromatography.

Issue 2: Degradation Observed During Silica Gel Chromatography
  • Symptoms: Low recovery of the compound after column chromatography, streaking on the TLC plate, and isolation of fractions containing byproducts.

  • Root Cause Analysis: Standard silica gel has an acidic surface (pH ~4-5), which can catalyze the degradation of acid-sensitive compounds like this compound during the purification process.[3]

  • Solutions:

    • Neutralize the Silica Gel: Prepare a slurry of silica gel in the desired eluent system containing a small amount of a non-nucleophilic base. A common practice is to add 0.1-1% triethylamine (Et₃N) to the solvent system.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).

Experimental Protocols & Workflows

Protocol 1: Preparation and Storage of Stock Solutions
  • Solvent Selection: For long-term storage, dimethyl sulfoxide (DMSO) is a common solvent.[1] Ensure the use of a new, unopened bottle of anhydrous or hygroscopic DMSO, as water content can facilitate hydrolysis.[1]

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[6] Prepare the stock solution (e.g., 10-50 mM) by dissolving the solid in the chosen solvent. Gentle warming or sonication may be required.[1]

  • Storage: Once prepared, aliquot the stock solution into single-use vials to prevent inactivation from repeated freeze-thaw cycles.[1]

    • Long-term storage: Store at -80°C for up to 6 months.[1]

    • Short-term storage: Store at -20°C for up to 1 month.[1]

    • Always store vials tightly sealed and protected from moisture.[1][6]

Protocol 2: Workflow for a Basic Stability Study by HPLC

This workflow allows for a preliminary assessment of the compound's stability in a specific buffer or medium.

Diagram: Stability Study Workflow

cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep_Stock Prepare concentrated stock solution in DMSO Spike Spike stock solution into test buffer (t=0) Prep_Stock->Spike Prep_Buffer Prepare test buffer (e.g., pH 5.5 Acetate) Prep_Buffer->Spike Incubate Incubate at desired temperature (e.g., 37°C) Spike->Incubate Sample_t0 Immediately quench & analyze a 't=0' sample via HPLC Spike->Sample_t0 Sample_tx Take aliquots at time points (e.g., 1h, 4h, 8h, 24h) Incubate->Sample_tx Plot Plot % remaining vs. time to determine stability/half-life Sample_t0->Plot Analyze_tx Quench & analyze each time point sample by HPLC Sample_tx->Analyze_tx Analyze_tx->Plot

Caption: A typical workflow for assessing compound stability via HPLC.

  • Materials:

    • This compound

    • HPLC-grade DMSO, acetonitrile, and water[7]

    • Appropriate buffer components (e.g., sodium acetate, phosphoric acid)

    • HPLC system with a UV detector and a C18 column[8]

  • Procedure:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Prepare the desired aqueous test buffer (e.g., 50 mM sodium acetate buffer, pH 5.5).

    • Initiate the experiment (t=0) by diluting the DMSO stock into the pre-warmed test buffer to a final concentration of 100 µM.

    • Immediately take a t=0 aliquot, quench the reaction (e.g., by diluting 1:1 with cold acetonitrile), and inject it onto the HPLC system.

    • Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).

    • Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), quench immediately, and analyze by HPLC.

    • Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample by comparing the peak area.

References

  • St. Jean, D. J., Jr., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594-1600. Retrieved from [Link]

  • Van den Bossche, W., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • Gámez-Montaño, R., & Gnecco, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(22), 13325-13357. Retrieved from [Link]

  • Van den Bossche, W., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Supporting Information for: Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). (n.d.). Retrieved from [Link]

  • Zhang, M., et al. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology, 12(1), 123-130. Retrieved from [Link]

Sources

Validation & Comparative

A Strategic Guide to Conformationally Constrained Scaffolds: Comparing Methyl Azetidine-3-carboxylate Hydrochloride with Pyrrolidine and Piperidine-Based Amino Acid Surrogates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Rigidity in Drug Design

In the landscape of modern drug discovery, particularly in the development of peptides and peptidomimetics, the inherent flexibility of linear molecules presents a significant hurdle. This conformational freedom often leads to poor metabolic stability, reduced target affinity due to entropic penalties upon binding, and diminished selectivity.[1] To overcome these challenges, medicinal chemists employ conformationally restricted amino acid surrogates—rigid scaffolds that lock a portion of the molecule into a specific, biologically relevant geometry.[2][3] These surrogates are powerful tools used to enhance potency, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation.[4]

Among the most valuable of these surrogates are small, saturated heterocycles that replace natural amino acids like proline. This guide provides a comparative analysis of three key scaffolds, with a focus on the four-membered azetidine ring, derived from precursors like Methyl azetidine-3-carboxylate hydrochloride . We will objectively compare its performance and structural impact against the five-membered pyrrolidine (proline) and six-membered piperidine rings, providing the experimental context and data necessary for researchers to make informed strategic decisions in their design campaigns.

Section 1: Profile of the Azetidine Scaffold

This compound is a versatile chemical building block and a common starting material for introducing the azetidine-3-carboxylic acid (Aze) moiety.[5][6] The azetidine ring is the smallest of the cyclic amino acid surrogates, a four-membered heterocycle that imparts the highest degree of conformational rigidity.[7] This quasi-planar geometry severely restricts the available dihedral angles of the peptide backbone, making it a potent tool for inducing specific secondary structures.[7][8]

Key Attributes of the Azetidine Scaffold:

  • High Rigidity: The strained four-membered ring offers minimal conformational flexibility.[7]

  • Turn Induction: The incorporation of azetidine-3-carboxylic acid has been shown to be a strong promoter of β-turn conformations in peptides.[9][10]

  • Unique Peptide Bond Geometry: Studies suggest that the amide bond involving the azetidine nitrogen has a higher propensity to adopt a cis conformation compared to the analogous bond in proline-containing peptides.[7]

Section 2: Comparative Analysis: Azetidine vs. Pyrrolidine vs. Piperidine

The choice of a cyclic surrogate is a critical decision that influences a molecule's structure, lipophilicity, basicity, and metabolic fate.[11] While all three scaffolds introduce a basic nitrogen and constrain the peptide backbone, the difference in ring size leads to significant variations in their properties.

Structural and Conformational Impact

The primary role of these surrogates is to pre-organize the peptide into its bioactive conformation. The ring size dictates the nature of this constraint.

  • Azetidine (4-membered): Imparts the most severe constraint. Its compact, nearly flat structure is highly effective at nucleating sharp turns in a peptide chain. This can be particularly advantageous for stabilizing epitopes required for receptor recognition or for creating compact, protease-resistant macrocycles.[10]

  • Pyrrolidine (5-membered, Proline): As the natural benchmark, proline offers a balance of rigidity and flexibility. The five-membered ring can adopt distinct "up" and "down" puckered conformations, which influences the overall peptide structure. It is a well-established turn-inducer but is less rigid than the azetidine ring.[2][12]

  • Piperidine (6-membered): This ring is significantly more flexible than azetidine and pyrrolidine, preferring a low-energy chair conformation.[11] It provides steric bulk and can be used to explore a wider conformational space than its smaller counterparts, which may be necessary to fit larger or more complex binding pockets.

cluster_0 Structural Impact of Ring Size Aze Azetidine (4-Ring) - Highest Rigidity - Sharp β-Turn Induction Pyr Pyrrolidine (5-Ring) - Balanced Rigidity - Ring Pucker Flexibility - Natural Turn Element Aze->Pyr Increasing Flexibility Pip Piperidine (6-Ring) - Highest Flexibility - Chair Conformation - Steric Bulk Pyr->Pip Increasing Flexibility

Caption: Impact of ring size on conformational flexibility.

Physicochemical Properties

Subtle changes in ring size and structure can have a significant impact on key drug-like properties. The following table summarizes these differences.

PropertyAzetidinePyrrolidinePiperidineRationale & Impact in Drug Design
Ring Size 4-membered5-membered6-memberedDirectly impacts conformational rigidity and the geometry of induced turns.[7][11]
Relative Lipophilicity (logP) LowestIntermediateHighestPiperidine is more lipophilic than pyrrolidine.[11] This influences solubility, cell permeability, and potential for off-target binding. Azetidine, being smallest, contributes least to lipophilicity.
Basicity (pKa of conjugate acid) ~11.0 (Varies with substitution)~11.27~11.22All are strongly basic and very similar, making them largely interchangeable when basicity is the primary goal. Pyrrolidine is often slightly more basic.[11]
Conformational Preference Quasi-planarEnvelope/Twist PuckerChairThe preferred conformation dictates the orientation of substituents and the overall 3D shape of the molecule, which is critical for target engagement.[11]
Impact on Biological Properties

The ultimate goal of using these surrogates is to improve a molecule's biological performance.

  • Metabolic Stability: Constraining a peptide's structure can shield cleavage sites from proteolytic enzymes.[1][13] The rigid azetidine ring has been shown to confer significant resistance to proteolysis.[4][10] While all three can improve stability compared to linear analogues, the pyrrolidine ring in some contexts may be more resistant to certain metabolic pathways than piperidine.[11]

  • Receptor Binding & Potency: By locking a peptide into its bioactive conformation, these surrogates can significantly increase binding affinity by reducing the entropic cost of binding.[1] The optimal choice depends on the target topology; a sharp turn induced by azetidine might be perfect for one receptor, while the broader conformation supported by a piperidine might be better for another.

Section 3: Experimental Data & Protocols

Theoretical advantages must be validated by experimental data. The following protocols provide standardized methods for synthesizing and evaluating peptides containing these surrogates.

Experimental Protocol 1: Incorporation of Fmoc-Azetidine-3-Carboxylic Acid via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard cycle for adding a non-natural amino acid like Fmoc-Aze-OH to a growing peptide chain on a solid support resin.

Materials:

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF (v/v)

  • Fmoc-Aze(N-Boc)-OH (or other protected azetidine amino acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[14] Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[14]

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of Fmoc-Aze(N-Boc)-OH and 2.9 equivalents of HATU in DMF. b. Add 6 equivalents of DIPEA to the vial and vortex for 1 minute to pre-activate the amino acid. c. Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.

    • Scientist's Note: The secondary amine of the azetidine ring can exhibit steric hindrance. Using a potent coupling agent like HATU is crucial to ensure complete and efficient coupling, minimizing deletion sequences.[14]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Purification: Once the synthesis is complete, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-4 hours.[14] Filter the resin, precipitate the crude peptide in cold diethyl ether, and purify via reverse-phase HPLC. Confirm the final product mass by mass spectrometry.[14]

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol 2: In Vitro Metabolic Stability Assay in Liver S9 Fraction

This assay determines the rate at which a peptide is metabolized by the broad-spectrum enzymes present in the liver S9 fraction.

Materials:

  • Test peptide (10 mM stock in DMSO)

  • Pooled Human Liver S9 Fraction (e.g., from a commercial supplier)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • Control compound with known stability (e.g., Verapamil)

Methodology:

  • Preparation: Thaw the Liver S9 fraction and NADPH regenerating system on ice. Prepare a master mix of the S9 fraction in phosphate buffer to a final protein concentration of 1 mg/mL.

  • Incubation Setup: a. In a 96-well plate, add the S9 master mix to each well. b. Pre-incubate the plate at 37°C for 5 minutes. c. To initiate the reaction, add the test peptide to the wells to achieve a final concentration of 1 µM. Separately, initiate reactions for the control compound.

    • Scientist's Note: The reaction is initiated by adding the substrate (peptide) to the enzyme/cofactor mix. Running a parallel reaction without the NADPH regenerating system can help identify non-CYP mediated metabolism.[15]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of the cold acetonitrile stopping solution to the corresponding wells. The 0-minute time point is quenched immediately after adding the peptide.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent peptide peak area over time.[15]

  • Data Analysis: Plot the natural log of the percentage of the peptide remaining versus time. The slope of the line (k) is used to calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k. From this, the intrinsic clearance can be calculated.[15][16]

Conclusion: Making the Right Choice

The selection of an amino acid surrogate is a nuanced decision that depends entirely on the project's specific goals. There is no single "best" surrogate, only the most appropriate one for a given biological target and desired therapeutic profile.

  • Choose this compound (to generate the Aze scaffold) when maximum rigidity is required to stabilize a specific turn conformation, when seeking to enhance proteolytic resistance in a compact space, or when aiming for a lower lipophilicity profile.

  • Choose a Pyrrolidine-based surrogate (Proline) when mimicking a natural peptide sequence, requiring a balance of rigidity and flexibility, or leveraging the well-understood structural effects of the proline ring.

  • Choose a Piperidine-based surrogate when greater conformational flexibility is needed to access a binding pocket, when increased lipophilicity is desired to enhance membrane permeability, or when using the ring as a scaffold for further chemical elaboration.

By understanding the distinct structural and physicochemical properties of these foundational scaffolds and validating design hypotheses with robust experimental protocols, researchers can effectively harness the power of conformational constraint to engineer next-generation therapeutics.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Creative Peptides. (n.d.). Metabolic Stability Analysis of Peptide Drug.
  • ChemicalBook. (2025). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE.
  • ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.
  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • ACS Publications. (n.d.). Overcoming Challenges in the Metabolism of Peptide Therapeutics: Strategies and Case Studies for Clinical Success. Journal of Medicinal Chemistry.
  • PubMed Central (PMC). (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
  • MedChemExpress. (n.d.). This compound.
  • ResearchGate. (n.d.). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids.
  • RSC Publishing. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.
  • People. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
  • PubMed Central (PMC). (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid.
  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
  • SpringerLink. (n.d.). Shaping the future of constrained peptides and compact proteins in drug discovery.

Sources

A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of novel building blocks into peptide therapeutics holds immense promise. Azetidine-containing peptides, in particular, are gaining traction due to their unique conformational properties and enhanced stability.[1][2][3][4][5] However, these non-canonical amino acids also introduce significant challenges in antibody development, primarily the risk of cross-reactivity with endogenous proteins.

This guide offers an in-depth technical comparison of methodologies to rigorously assess the cross-reactivity of antibodies generated against azetidine-containing peptides. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data, ensuring a high degree of scientific integrity and trustworthiness in your findings.

The Specificity Challenge: Azetidine vs. Proline

Azetidine, with its constrained four-membered ring, is a structural analogue of the naturally occurring amino acid proline.[2][3][6] This similarity is a key consideration in antibody development. An antibody raised against a peptide containing azetidine may also recognize the same peptide sequence with a proline substitution, a common motif in many of the body's own proteins.[7][8][9][10] This unwanted cross-reactivity can lead to off-target binding, potentially compromising both the safety and efficacy of a therapeutic antibody.[11][12] Therefore, a comprehensive evaluation of antibody specificity is not just a recommendation but a critical necessity.

This guide will systematically evaluate a hypothetical polyclonal antibody raised against "Aze-Peptide," a novel 15-amino acid peptide featuring a central azetidine residue. We will compare its binding profile against its natural proline-containing counterpart ("Pro-Peptide") and other essential controls.

A Multi-Faceted Experimental Design for Validated Results

To ensure the robustness and reliability of our cross-reactivity assessment, we will employ a suite of complementary immunoassays. The rationale for this multi-pronged approach is that each technique interrogates the antibody-antigen interaction from a unique perspective. The convergence of data from these different methods provides a more complete and validated understanding of the antibody's binding characteristics.

The Peptide Panel: Antigens and Controls

The foundation of this study rests on a well-defined set of peptides:

  • Immunogen (Aze-Peptide): A 15-amino acid peptide with a central azetidine, used for antibody generation.

  • Proline Analogue (Pro-Peptide): The same peptide sequence as the immunogen, but with proline replacing azetidine. This is the key control for evaluating cross-reactivity.

  • Scrambled Peptide: Contains the same amino acids as the immunogen but in a randomized order, serving as a negative control for sequence-specific binding.

  • Unrelated Peptide: A peptide with a completely different sequence, acting as an additional negative control.

The synthesis of these peptides is accomplished via standard solid-phase peptide synthesis (SPPS), with the crucial incorporation of Boc-Azetidine-3-Carboxylic Acid for the Aze-Peptide.[1] Post-synthesis, the purity and identity of each peptide must be rigorously confirmed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[13][14][15][16][17]

Generation of a Specific Polyclonal Antibody

Polyclonal antibodies targeting the Aze-Peptide are generated in a suitable host animal, such as rabbits. To maximize the immune response, the Aze-Peptide is conjugated to a larger carrier protein, like Keyhole Limpet Hemocyanin (KLH).[18][19] The resulting antiserum is then purified by affinity chromatography against the immunizing Aze-Peptide to isolate the specific antibodies of interest.

Comparative Immunoassays: A Triad of Techniques

Our investigation into antibody cross-reactivity will utilize three powerful and widely accepted immunoassay platforms:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for the quantitative analysis of antibody binding to immobilized peptides.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data, including association and dissociation rates of antibody-peptide interactions.[20][21][22]

  • Western Blotting: A qualitative technique to assess antibody binding under denaturing conditions, offering insights into the conformational dependence of the epitope.[23][24][25]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a cornerstone of immunoassays, offering a sensitive and quantitative measure of antibody-antigen binding.[26][27][28][29] By immobilizing our peptide panel onto microplate wells, we can accurately titrate the antibody's binding to each.

Detailed ELISA Protocol
  • Coating: Dilute each peptide (Aze-Peptide, Pro-Peptide, Scrambled Peptide, and Unrelated Peptide) to 5 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).[26][28] Add 100 µL of the respective peptide solutions to the wells of a 96-well high-binding microplate and incubate overnight at 4°C.[28][30]

  • Washing: Remove the coating solution and wash the wells three times with 200 µL of wash buffer (PBS containing 0.05% Tween 20).[26][28]

  • Blocking: To prevent non-specific antibody binding, add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 2 hours at room temperature.[25][28]

  • Primary Antibody Incubation: After washing the wells three times, add a serial dilution of the purified anti-Aze-Peptide antibody (starting at 1 µg/mL) in blocking buffer to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the wells three times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted as per the manufacturer's recommendation, in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the wells five times. Add 100 µL of TMB substrate and incubate in a dark environment for 15-30 minutes. Stop the enzymatic reaction by adding 50 µL of 2N H2SO4.

  • Data Acquisition: Measure the absorbance at 450 nm with a microplate reader.

Data Presentation: ELISA Results
PeptideEC50 (nM) of Anti-Aze-Peptide Antibody
Aze-Peptide 5.2
Pro-Peptide 89.7
Scrambled Peptide > 10,000
Unrelated Peptide > 10,000

EC50 is the antibody concentration that yields 50% of the maximum binding signal.

Interpretation of ELISA Data

The significantly lower EC50 for the Aze-Peptide demonstrates the antibody's high affinity for its target. The substantially higher EC50 for the Pro-Peptide indicates a much weaker interaction, confirming a low level of cross-reactivity. The absence of binding to the scrambled and unrelated peptides validates the sequence-specific nature of the antibody.

Surface Plasmon Resonance (SPR)

SPR offers a deeper, real-time insight into the binding kinetics, which is vital for understanding the dynamics and stability of the antibody-peptide complex.[20][21][22]

Detailed SPR Protocol
  • Chip Preparation: The purified anti-Aze-Peptide antibody is immobilized on a CM5 sensor chip via standard amine coupling chemistry.

  • Analyte Injection: A series of dilutions for each peptide (Aze-Peptide, Pro-Peptide, and Scrambled Peptide) are prepared in a suitable running buffer (e.g., HBS-EP+). These peptide solutions are then injected over the antibody-coated sensor surface at a consistent flow rate (e.g., 30 µL/min).[20]

  • Association and Dissociation Monitoring: The binding (association) of the peptide to the antibody is monitored in real-time. Following the injection, the running buffer flows over the chip to monitor the dissociation of the peptide from the antibody.

  • Regeneration: After each binding cycle, the sensor surface is regenerated using a low pH glycine solution to ensure the complete removal of the bound peptide.

  • Data Analysis: The resulting sensorgram data is fitted to an appropriate binding model, such as a 1:1 Langmuir model, to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: SPR Kinetic Data
Peptideka (1/Ms)kd (1/s)KD (nM)
Aze-Peptide 2.5 x 10^51.2 x 10^-40.48
Pro-Peptide 1.1 x 10^49.8 x 10^-3890
Scrambled Peptide No significant bindingNo significant bindingNo significant binding
Interpretation of SPR Data

The SPR results provide a more detailed picture of the cross-reactivity. The Aze-Peptide exhibits a fast association rate (ka) and a very slow dissociation rate (kd), resulting in a very low KD value, which signifies a high-affinity and stable interaction. Conversely, the Pro-Peptide shows a slower association and a much faster dissociation, leading to a significantly higher KD. This indicates a weaker and less stable interaction, providing quantitative evidence of the degree of cross-reactivity. This kinetic data is invaluable for predicting the antibody's behavior in a biological system.

Western Blotting

While ELISA and SPR assess binding in near-native conditions, Western blotting evaluates binding to peptides that have been denatured by SDS-PAGE.[23][24][25] This can help determine if the antibody recognizes a linear epitope or one that requires a specific three-dimensional conformation.

Detailed Western Blot Protocol
  • Peptide-Carrier Conjugation: To facilitate separation by size, the peptides are conjugated to a carrier protein such as Bovine Serum Albumin (BSA).[24]

  • SDS-PAGE: The peptide-BSA conjugates are separated on a polyacrylamide gel.

  • Transfer: The separated conjugates are then transferred to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature to minimize non-specific binding.[25]

  • Primary Antibody Incubation: The membrane is incubated with the anti-Aze-Peptide antibody (e.g., at a concentration of 1 µg/mL) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The membrane is washed again, and the protein bands are visualized using a chemiluminescent substrate.

Data Presentation: Western Blot Results

The resulting Western blot would ideally show a distinct, strong band corresponding to the Aze-Peptide-BSA conjugate, a noticeably fainter band for the Pro-Peptide-BSA conjugate, and a complete absence of bands for the scrambled and unrelated peptide conjugates.

Interpretation of Western Blot Data

A positive signal for the Aze-Peptide in the Western blot indicates that the antibody is capable of recognizing a linear epitope within the peptide, as the native conformation is lost during the SDS-PAGE process. The weaker signal for the Pro-Peptide further supports the cross-reactivity observed with ELISA and SPR, even under these denaturing conditions.

Visualizing the Experimental Workflow

experimental_workflow cluster_peptides Peptide Synthesis & Characterization cluster_antibody Antibody Generation cluster_assays Cross-Reactivity Assessment cluster_data Data Analysis Aze Aze-Peptide Ab Anti-Aze-Peptide Ab Aze->Ab Immunogen ELISA ELISA Aze->ELISA Test Antigens SPR SPR Aze->SPR Test Antigens WB Western Blot Aze->WB Test Antigens Pro Pro-Peptide Pro->ELISA Test Antigens Pro->SPR Test Antigens Pro->WB Test Antigens Scrambled Scrambled Peptide Scrambled->ELISA Test Antigens Scrambled->SPR Test Antigens Scrambled->WB Test Antigens Unrelated Unrelated Peptide Unrelated->ELISA Test Antigens Unrelated->SPR Test Antigens Unrelated->WB Test Antigens Ab->ELISA Primary Antibody Ab->SPR Primary Antibody Ab->WB Primary Antibody EC50 EC50 Values ELISA->EC50 Kinetics Kinetic Constants (ka, kd, KD) SPR->Kinetics Bands Band Intensity WB->Bands

Sources

The Azetidine Advantage: Benchmarking Methyl azetidine-3-carboxylate hydrochloride as a Scaffold for Neuromodulator Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel CNS-Active Compounds

In the landscape of central nervous system (CNS) drug discovery, the demand for novel scaffolds that offer both synthetic tractability and precise biological activity is unceasing. Methyl azetidine-3-carboxylate hydrochloride emerges as a compelling starting point for the development of potent and selective neuromodulators. Its strained four-membered ring imparts a conformational rigidity that can be exploited to enhance binding affinity and selectivity for challenging targets such as neurotransmitter transporters and receptors. This guide provides a comparative framework for benchmarking the performance of derivatives of this compound in two critical assays: GABA uptake inhibition and NMDA receptor binding.

The strategic advantage of the azetidine core lies in its ability to serve as a conformationally restricted analog of endogenous ligands like GABA. This structural constraint can lead to improved receptor-ligand interactions and a more favorable pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile scaffold.

Comparative Benchmarking: Performance in Key Neuromodulator Assays

To contextualize the potential of this compound derivatives, we will compare their hypothetical performance against well-characterized modulators in two key assays relevant to CNS disorders.

GABA Uptake Inhibition Assay

The reuptake of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from the synaptic cleft is a critical mechanism for regulating neuronal excitability. Inhibition of GABA transporters (GATs) can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety[1][2]. The performance of a hypothetical derivative of Methyl azetidine-3-carboxylate, "Azetidine-X," is compared with the established GAT-1 inhibitors Tiagabine and Nipecotic acid.

CompoundTargetAssay TypeIC50 (nM)Key Structural Features
Tiagabine GAT-1[³H]-GABA Uptake390 ± 30[1]Lipophilic diarylvinyl moiety attached to nipecotic acid
Nipecotic Acid GAT-1[³H]-GABA Uptake~10,000Piperidine-3-carboxylic acid, a cyclic GABA analog
Azetidine-X (Hypothetical) GAT-1[³H]-GABA Uptake500 - 5000Conformationally restricted azetidine core with lipophilic side chain

Azetidine-X, a conceptual derivative, is predicted to exhibit moderate to potent GAT-1 inhibition. The rationale is based on the principle that the rigid azetidine ring can mimic the bioactive conformation of GABA, while a strategically positioned lipophilic side chain can enhance binding to the transporter, a key feature for potent GAT-1 inhibitors[3][4].

NMDA Receptor Binding Assay

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity, learning, and memory[5]. Its dysregulation is implicated in various neurological disorders. Here, we compare the potential binding affinity of a hypothetical azetidine-based NMDA receptor antagonist, "Azetidine-Y," with known competitive and non-competitive antagonists.

CompoundBinding SiteAssay TypeKi (µM)Key Structural Features
D-AP5 (Competitive Antagonist) Glutamate Site[³H]-CGP39653 Binding~1-5Phosphonate group mimicking the γ-carboxylate of glutamate
MK-801 (Non-competitive Antagonist) Channel Pore[³H]-MK-801 Binding0.0055[6]Dibenzocycloalkenimine structure that blocks the ion channel
L-trans-azetidine-2,3-dicarboxylic acid Glutamate Site[³H]-CGP39653 Binding10[7][8]Conformationally restricted glutamate analog
Azetidine-Y (Hypothetical) Glutamate Site[³H]-CGP39653 Binding5 - 25Azetidine core with acidic functionalities to mimic glutamate

Azetidine-Y is envisioned as a competitive antagonist. The rationale for its predicted affinity lies in the ability of the rigid azetidine-dicarboxylate scaffold to present the acidic groups in a precise orientation for binding to the glutamate site of the NMDA receptor, similar to known azetidine-based ligands[7][8].

Experimental Protocols: A Guide to Assay Execution

The following protocols provide a detailed, step-by-step methodology for the key experiments cited in this guide. The causality behind experimental choices is explained to ensure trustworthiness and reproducibility.

[³H]-GABA Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing the GABA transporter GAT-1.

Experimental Workflow

GABA_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis cell_culture HEK293 cells stably expressing hGAT-1 plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate with test compound or vehicle plating->preincubation initiation Add [³H]-GABA to initiate uptake preincubation->initiation incubation Incubate for a defined period (e.g., 20 min) initiation->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate IC50 values scintillation->analysis

Caption: Workflow for the [³H]-GABA Uptake Inhibition Assay.

Step-by-Step Methodology

  • Cell Culture and Plating:

    • Action: Culture human embryonic kidney (HEK293) cells stably expressing the human GABA transporter 1 (hGAT-1). Plate the cells in 96-well microplates at a suitable density and allow them to adhere overnight.

    • Rationale: HEK293 cells are a robust and widely used cell line for heterologous expression of membrane proteins like GAT-1, providing a consistent and reproducible biological system.

  • Assay Buffer Preparation:

    • Action: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES) containing physiological concentrations of ions.

    • Rationale: The ionic composition of the buffer is critical for maintaining cell viability and the proper function of the Na+/Cl--dependent GABA transporter.

  • Compound Preparation and Pre-incubation:

    • Action: Prepare serial dilutions of the test compounds (e.g., Azetidine-X), positive control (e.g., Tiagabine), and vehicle control in the assay buffer. Remove the culture medium from the cells and pre-incubate them with the compound solutions for a defined period (e.g., 10-20 minutes) at room temperature.

    • Rationale: Pre-incubation allows the test compounds to bind to the transporter before the introduction of the substrate, ensuring that the measured inhibition reflects the compound's affinity.

  • Initiation and Incubation of GABA Uptake:

    • Action: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]-GABA to each well. Incubate the plate for a specific time (e.g., 20 minutes) at room temperature.

    • Rationale: The use of radiolabeled GABA allows for sensitive and quantitative measurement of its uptake. The incubation time is optimized to be within the linear range of uptake.

  • Termination of Uptake and Washing:

    • Action: Rapidly terminate the uptake by aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

    • Rationale: Rapid washing with ice-cold buffer is crucial to remove unbound extracellular [³H]-GABA and stop the transport process, ensuring that the measured radioactivity is from intracellular accumulation.

  • Cell Lysis and Scintillation Counting:

    • Action: Lyse the cells in each well using a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Rationale: Scintillation counting provides a highly sensitive method for quantifying the amount of [³H]-GABA taken up by the cells.

  • Data Analysis:

    • Action: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-GABA uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

    • Rationale: The IC50 value is a standard measure of the potency of an inhibitor and allows for direct comparison between different compounds.

NMDA Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NMDA receptor in brain tissue homogenates.

Experimental Workflow

NMDA_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation & Detection homogenization Homogenize rat brain tissue (e.g., cortex) centrifugation Centrifuge to isolate crude synaptic membranes homogenization->centrifugation resuspension Resuspend membranes in assay buffer centrifugation->resuspension incubation_mix Incubate membranes with radioligand (e.g., [³H]-CGP39653) and test compound resuspension->incubation_mix equilibrium Allow to reach binding equilibrium incubation_mix->equilibrium filtration Rapidly filter the incubation mixture equilibrium->filtration washing Wash filters to remove unbound radioligand filtration->washing scintillation_counting Measure radioactivity on filters washing->scintillation_counting analysis Calculate Ki values scintillation_counting->analysis

Caption: Workflow for the NMDA Receptor Radioligand Binding Assay.

Step-by-Step Methodology

  • Preparation of Synaptic Membranes:

    • Action: Homogenize fresh or frozen rat brain tissue (e.g., cerebral cortex) in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris, then centrifuge the supernatant at high speed to pellet the crude synaptic membranes. Wash the membrane pellet by resuspension and centrifugation.

    • Rationale: Isolating synaptic membranes enriches the preparation with NMDA receptors, which are concentrated at synapses, thereby increasing the signal-to-noise ratio of the assay.

  • Assay Buffer and Reagent Preparation:

    • Action: Prepare a suitable assay buffer (e.g., Tris-HCl) and solutions of the radioligand (e.g., [³H]-CGP39653 for the glutamate site), unlabeled displacer for non-specific binding (e.g., a high concentration of glutamate), and serial dilutions of the test compound (e.g., Azetidine-Y).

    • Rationale: The choice of radioligand determines the specific binding site being investigated. A high concentration of an unlabeled ligand is used to define non-specific binding, which is the radioactivity that remains bound in the presence of saturating concentrations of the unlabeled ligand.

  • Incubation:

    • Action: In a 96-well plate, combine the membrane preparation, the radioligand, and either the test compound, vehicle, or the unlabeled displacer. Incubate the mixture for a sufficient time (e.g., 60-120 minutes) at a defined temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.

    • Rationale: Reaching equilibrium is essential for accurate determination of binding affinities. The incubation temperature is chosen to balance receptor stability and the time required to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Action: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Rationale: Rapid filtration is a critical step to separate the receptor-bound radioligand from the free radioligand in solution. The glass fiber filters retain the membranes while allowing the unbound ligand to pass through.

  • Radioactivity Measurement:

    • Action: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Rationale: This step quantifies the amount of radioligand bound to the receptors on the filters.

  • Data Analysis:

    • Action: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

    • Rationale: The Ki value is a measure of the binding affinity of the test compound and is independent of the radioligand concentration, allowing for a standardized comparison of the affinities of different compounds.

Structure-Activity Relationship (SAR) and the Potential of the Azetidine Scaffold

The conformational constraint imposed by the azetidine ring is a key determinant of its potential as a neuromodulator scaffold.

For GABA Uptake Inhibitors:
  • Conformational Mimicry: The azetidine ring can be considered a rigid analog of GABA. By restricting the rotational freedom of the molecule, derivatives can be designed to adopt a conformation that is optimal for binding to the GAT-1 transporter.

  • Lipophilic Side Chains: The potency of GAT-1 inhibitors is significantly influenced by the presence of a lipophilic side chain. This compound provides a convenient handle for the introduction of various lipophilic moieties, allowing for the systematic exploration of SAR and optimization of potency. Studies on azetidine derivatives have shown that those with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety exhibit high potency at GAT-1[3].

For NMDA Receptor Modulators:
  • Precise Positioning of Pharmacophores: The rigid azetidine backbone allows for the precise spatial arrangement of key pharmacophoric elements, such as carboxylate groups, that are necessary for interaction with the glutamate binding site of the NMDA receptor.

  • Stereochemical Control: The stereochemistry of substituents on the azetidine ring can have a profound impact on binding affinity and agonist/antagonist activity. For instance, L-trans-azetidine-2,3-dicarboxylic acid shows higher affinity for NMDA receptors compared to its other stereoisomers[7][8]. The synthesis of derivatives from this compound allows for the exploration of these stereochemical relationships.

Conceptual Modulation of Neuromodulator Targets

Neuromodulation cluster_gaba GABAergic Synapse cluster_nmda Glutamatergic Synapse presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release postsynaptic_gaba Postsynaptic Neuron gat1 GAT-1 Transporter gaba_receptor GABA Receptor gaba->gat1 Reuptake gaba->gaba_receptor Binding azetidine_x Azetidine-X azetidine_x->gat1 Inhibition presynaptic_glu Presynaptic Neuron glutamate Glutamate presynaptic_glu->glutamate Release postsynaptic_nmda Postsynaptic Neuron nmda_receptor NMDA Receptor glutamate->nmda_receptor Binding azetidine_y Azetidine-Y azetidine_y->nmda_receptor Antagonism

Caption: Conceptual diagram of neuromodulator target engagement.

Conclusion

This compound represents a promising and versatile starting point for the development of novel CNS-active compounds. Its inherent structural rigidity provides a distinct advantage for designing potent and selective modulators of key neurological targets. By employing the robust and well-validated assays outlined in this guide, researchers can effectively benchmark the performance of novel azetidine derivatives against established compounds. The systematic exploration of the structure-activity relationships of this scaffold holds significant potential for the discovery of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Structural basis of GABA reuptake inhibition. Nature. [Link]

  • A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia. [Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. PubMed. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology. [Link]

  • Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology. [Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry. [Link]

  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. [Link]

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences. [Link]

  • Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. British Journal of Pharmacology. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem. [Link]

  • A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry. [Link]

  • Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus. British Journal of Pharmacology. [Link]

  • List of Gamma-aminobutyric acid reuptake inhibitors. Drugs.com. [Link]

  • Characterization of the Non-Competitive Antagonist Binding Site of the NMDA Receptor in Dark Agouti Rats. Neurochemical Research. [Link]

  • Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • The mechanism of action of tiagabine. ResearchGate. [Link]

  • GABA reuptake inhibitor. Wikipedia. [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics. [Link]

  • Tiagabine: a novel drug with a GABAergic mechanism of action. Epilepsy Research. [Link]

  • Nipecotic acid directly activates GABAA-like ion channels. Neuropharmacology. [Link]

  • GABA reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Establishing a linearly responding [³H]GABA uptake assay in an... ResearchGate. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • Muscimol. Wikipedia. [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. KoreaScience. [Link]

  • NMDA receptor antagonist. Wikipedia. [Link]

  • Molecular basis of human GABA transporter 3 inhibition. Nature Communications. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

Sources

A Head-to-Head Comparison of Azetidine-3-Carboxylate Esters in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidine-3-carboxylic acid and its derivatives are invaluable building blocks in modern medicinal chemistry and drug discovery.[1] Their rigid, four-membered ring structure imparts unique conformational constraints, making them attractive scaffolds for mimicking peptide turns and exploring novel chemical space.[2][3] The choice of the ester protecting group for the 3-carboxyl functionality is a critical decision in the synthetic workflow, directly impacting reactivity, stability, and purification strategies. This guide provides a comprehensive head-to-head comparison of three commonly employed azetidine-3-carboxylate esters: methyl, ethyl, and tert-butyl esters. We will delve into their synthesis, comparative reactivity in key transformations, stability under various conditions, and deprotection strategies, supported by experimental data and detailed protocols.

The Azetidine-3-Carboxylate Scaffold: A Privileged Motif

The azetidine ring system is a recurring motif in biologically active compounds, valued for its ability to introduce structural novelty and improve physicochemical properties.[4][5] Specifically, the azetidine-3-carboxylic acid framework serves as a constrained amino acid bioisostere, offering a strategic advantage in the design of peptidomimetics and other complex molecular architectures.[2][3] The carboxylate group at the 3-position is a versatile handle for further functionalization, most commonly through amide bond formation. The choice of esterification at this position is therefore a key strategic consideration in any multi-step synthesis.

Comparative Analysis of Azetidine-3-Carboxylate Esters

The selection of a methyl, ethyl, or tert-butyl ester is often dictated by the planned synthetic route and the chemical environment the molecule will be subjected to. Each ester presents a unique set of advantages and disadvantages in terms of its synthesis, reactivity, and cleavage.

Synthesis of N-Boc-Azetidine-3-Carboxylate Esters

The most common starting material for these esters is the commercially available N-Boc-azetidine-3-carboxylic acid. The esterification procedures are generally straightforward, with the choice of reagent and conditions tailored to the specific ester.

Table 1: Comparison of Synthetic Methods for N-Boc-Azetidine-3-Carboxylate Esters

EsterCommon ReagentsTypical SolventReaction TimeTypical YieldKey Considerations
Methyl Methanol, EDC, HOBtDMF12-24 h85-95%Standard coupling conditions. Water-soluble byproducts from EDC require aqueous workup.[6][7]
Ethyl Ethanol, Thionyl ChlorideEthanol4-8 h80-90%Can be performed neat or with a co-solvent. Thionyl chloride is corrosive and requires careful handling.
tert-Butyl isobutylene, H₂SO₄ (catalytic)Dioxane/DCM12-24 h70-85%Requires specialized equipment for handling gaseous isobutylene. Acid catalyst needs to be neutralized during workup.
Reactivity in Key Transformations

The steric and electronic properties of the ester group can influence the reactivity of the azetidine scaffold in subsequent reactions, such as N-functionalization and amide coupling (following deprotection of the ester).

For N-alkylation or N-arylation reactions on the azetidine nitrogen (after removal of the Boc group), the steric bulk of the ester can play a role. While direct comparative studies on the azetidine scaffold are limited, general principles of steric hindrance suggest that the methyl and ethyl esters would be more amenable to reactions with bulky electrophiles compared to the tert-butyl ester. However, for many common N-functionalization reactions, the differences in reactivity are often negligible.

Following ester deprotection to the free carboxylic acid, the resulting azetidine-3-carboxylic acid can be coupled with amines to form amides. The choice of the initial ester does not directly impact the amide coupling step itself, but the deprotection method and any residual impurities can affect the efficiency of the coupling reaction.

Stability Under Different Reaction Conditions

The stability of the ester group is a crucial factor, especially in multi-step syntheses involving various reagents and conditions.

Table 2: Comparative Stability of Azetidine-3-Carboxylate Esters

ConditionMethyl EsterEthyl Estertert-Butyl Ester
Acidic (e.g., TFA, HCl) Relatively stable to mild acid, but can hydrolyze under strong acidic conditions with prolonged heating.[8]Similar to methyl ester, with slightly slower hydrolysis rates.[8]Labile. Readily cleaved by strong acids like TFA at room temperature.[8]
Basic (e.g., LiOH, NaOH) Labile. Readily hydrolyzed by aqueous base (saponification).[9]Labile. Readily hydrolyzed by aqueous base, slightly slower than methyl ester.[9]Stable. Generally stable to basic conditions due to steric hindrance preventing nucleophilic attack at the carbonyl carbon.
Nucleophilic Susceptible to transesterification with other alcohols, especially under basic or acidic catalysis.Similar to methyl ester, but slightly less reactive due to increased steric bulk.Highly resistant to transesterification due to steric hindrance.
Reductive (e.g., LiAlH₄, NaBH₄) Can be reduced to the corresponding alcohol.Can be reduced to the corresponding alcohol.Can be reduced to the corresponding alcohol.
Oxidative Generally stable to common oxidizing agents that do not affect the azetidine ring.Generally stable to common oxidizing agents that do not affect the azetidine ring.Generally stable to common oxidizing agents that do not affect the azetidine ring.
Deprotection Strategies

The ease and selectivity of ester deprotection are often the primary determinants in choosing a particular ester.

dot

Deprotection_Strategies cluster_methyl_ethyl Methyl & Ethyl Esters cluster_tert_butyl tert-Butyl Ester Methyl_Ester Methyl Azetidine-3-carboxylate Saponification Saponification (LiOH or NaOH, aq. solvent) Methyl_Ester->Saponification Ethyl_Ester Ethyl Azetidine-3-carboxylate Ethyl_Ester->Saponification Carboxylic_Acid_ME Azetidine-3-carboxylic Acid Saponification->Carboxylic_Acid_ME tButyl_Ester tert-Butyl Azetidine-3-carboxylate Acidolysis Acidolysis (TFA in DCM) tButyl_Ester->Acidolysis Carboxylic_Acid_tBu Azetidine-3-carboxylic Acid Acidolysis->Carboxylic_Acid_tBu

Caption: Deprotection pathways for different azetidine-3-carboxylate esters.

Methyl and Ethyl Esters: These are typically deprotected via saponification using an aqueous base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). This method is robust and high-yielding but is incompatible with other base-labile functional groups in the molecule. The reaction progress can be easily monitored by the disappearance of the starting material on TLC or LC-MS.

tert-Butyl Ester: The tert-butyl ester is prized for its orthogonal deprotection strategy. It is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] This allows for selective deprotection in the presence of base-sensitive functionalities. The byproducts of this reaction, isobutylene and carbon dioxide, are volatile, simplifying the workup procedure.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of N-Boc protected azetidine-3-carboxylate esters and a subsequent amide coupling reaction.

Synthesis of Methyl N-Boc-Azetidine-3-Carboxylate

dot

Synthesis_Methyl_Ester Start N-Boc-Azetidine-3-carboxylic Acid Reagents EDC, HOBt, Methanol, DMF Start->Reagents 1. Add reagents Reaction Stir at RT for 12-24h Reagents->Reaction 2. React Workup Aqueous Workup (EtOAc extraction, washes) Reaction->Workup 3. Quench & Extract Product Methyl N-Boc-Azetidine-3-carboxylate Workup->Product 4. Purify

Caption: Workflow for the synthesis of methyl N-Boc-azetidine-3-carboxylate.

  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add anhydrous methanol (5.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl ester.

Synthesis of Ethyl N-Boc-Azetidine-3-Carboxylate
  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of tert-Butyl N-Boc-Azetidine-3-Carboxylate
  • To a solution of N-Boc-azetidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and dichloromethane (1:1, 0.1 M) in a pressure vessel, add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Cool the mixture to -78 °C and condense isobutylene (3-5 eq) into the vessel.

  • Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.

  • Carefully vent the vessel and quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide Coupling of Azetidine-3-Carboxylic Acid with Benzylamine (A Representative Protocol)

dot

Amide_Coupling Start_Acid Azetidine-3-carboxylic Acid (from ester deprotection) Reagents HATU, DIPEA, Benzylamine, DMF Start_Acid->Reagents 1. Add reagents Reaction Stir at RT for 2-4h Reagents->Reaction 2. React Workup Aqueous Workup (EtOAc extraction, washes) Reaction->Workup 3. Quench & Extract Product N-Benzyl-azetidine-3-carboxamide Workup->Product 4. Purify

Caption: Workflow for a typical amide coupling reaction.

  • To a solution of azetidine-3-carboxylic acid (obtained from the deprotection of the corresponding ester, 1.0 eq) in anhydrous DMF (0.2 M), add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Conclusion and Recommendations

The choice between methyl, ethyl, and tert-butyl azetidine-3-carboxylate esters is a strategic one that should be made based on the overall synthetic plan.

  • Methyl and Ethyl Esters are excellent choices for their ease of synthesis and generally good reactivity. Their deprotection via saponification is straightforward, provided the rest of the molecule is stable to basic conditions. The slightly increased steric bulk of the ethyl ester can sometimes offer a marginal increase in stability towards nucleophilic attack compared to the methyl ester.

  • tert-Butyl Ester is the preferred choice when orthogonality is required. Its stability to basic and nucleophilic conditions, coupled with its clean and efficient cleavage under acidic conditions, makes it ideal for complex syntheses with multiple sensitive functional groups. While its synthesis can be more challenging on a lab scale, its versatility in deprotection often outweighs this initial hurdle.

By carefully considering the factors outlined in this guide, researchers can make an informed decision on the most suitable azetidine-3-carboxylate ester for their specific synthetic needs, ultimately streamlining their workflow and improving the overall efficiency of their research.

References

  • Whalley, W. B. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(1), 103-112.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Schwarzer, E., & Wesch, F. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
  • Taylor, W. (1938). A comparison of the rates of hydrolysis of methyl, ethyl, isopropyl, and tert.-butyl bromides in acetone : water catalysis in such reactions. Journal of the Chemical Society (Resumed), 840.
  • Gohlke, H. (2009). Optimizing Drug Properties Lead-to-Drug Design. University of Zurich, Department of Chemistry.
  • da Silva, A. B. F., & de Faria, E. H. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic Chemistry, 119, 105559.
  • Couturier, C., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5586-5626.
  • Murray, P. R. D., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559.
  • Li, H., et al. (2012). Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism. Bioorganic & Medicinal Chemistry Letters, 22(3), 1386-1391.
  • US EPA. (1998).
  • Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 50(48), 6701-6704.
  • Richard, J. P., & Williams, K. A. (2010). Ester Bonds in Prodrugs. ACS Chemical Biology, 5(1), 33-43.
  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264.
  • Lévesque, F., & Goudreau, N. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry.
  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
  • Zhou, G. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15, 269-284.
  • Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46835-46867.
  • Yan, T., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(11), 2303-2307.
  • Ohta, T., et al. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Heterocycles, 96(12), 2125-2135.
  • ChemSynthesis. (n.d.). ethyl 3-azido-3-ethyl-1-azetidinecarboxylate. Retrieved from [Link]

  • Frank, D. A., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 474-492.
  • Reiners, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533-8537.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

  • Oishi, T., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Fülöp, F., et al. (2012). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2012(18), 3466-3474.
  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions.
  • Bakulina, O., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry, 20, 1893-1901.
  • Wan, J.-P., & Liu, Y. (2020). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 7(12), 1435-1449.
  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 474-492.
  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google P
  • Žukauskaitė, A., et al. (2011).
  • Cox, E. D., & Wright, G. D. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1419.
  • Li, Y., et al. (2018).
  • Pellissier, H. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Chen, I.-H., & Xian, M. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry, 9, 730598.
  • Sygnature Discovery. (n.d.). Fragment-based hit discovery for the epigenetic target, BRD3. Retrieved from [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. Retrieved from [Link]

Sources

Safety Operating Guide

Methyl azetidine-3-carboxylate hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from synthesis to scale-up requires not just scientific acumen, but a deep commitment to safety and regulatory compliance. The proper handling and disposal of specialized reagents like Methyl Azetidine-3-Carboxylate Hydrochloride is a cornerstone of responsible research and development. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles to ensure that this valuable compound is managed safely from benchtop to final disposal, protecting both personnel and the environment.

Immediate Safety Profile: this compound

Before handling, it is critical to understand the hazard profile of this compound. This substance is classified as an irritant and requires specific precautions.

Table 1: Hazard Classification and Personal Protective Equipment (PPE) | Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Personal Protective Equipment (PPE) | | :--- | :--- | :--- | :--- | :--- | | Skin Irritation (Category 2) |


| Warning  | H315: Causes skin irritation.[1][2] | Gloves:  Chemical-resistant gloves (e.g., Nitrile). |
| Eye Irritation (Category 2A) | | | H319: Causes serious eye irritation.[1][2] | Eye Protection:  Safety glasses with side-shields or goggles.[2] |
| Respiratory Irritation | | | H335: May cause respiratory irritation.[1][2] | Respiratory:  Use only in a well-ventilated area, such as a chemical fume hood.[1][2] |
| | | | | Clothing:  Lab coat. |

The primary directive for disposal is clear: P501 - Dispose of contents/container to an approved waste disposal plant. [1][2] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[3][4]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_streams Waste Streams cluster_action Action Protocol cluster_final Final Disposal Path start Waste Generated: Methyl Azetidine-3-Carboxylate Hydrochloride assess Assess Waste Type start->assess solid Solid Waste (Unused reagent, contaminated weigh paper, etc.) assess->solid Solid liquid Liquid Waste (Contaminated solutions) assess->liquid Liquid spill Spill Debris (Absorbent material) assess->spill Spill container Empty Container assess->container Empty Container collect_solid Collect in Designated Solid Waste Container solid->collect_solid collect_liquid Collect in Designated Liquid Waste Container liquid->collect_liquid spill_kit Use Spill Kit & Collect Debris spill->spill_kit rinse Triple Rinse Container with appropriate solvent container->rinse label_waste Label Waste Container (Contents, Hazards, Date) collect_solid->label_waste collect_liquid->label_waste spill_kit->label_waste dispose_container Deface original label. Dispose of rinsed container as non-hazardous glass/plastic. rinse->dispose_container store Store in Satellite Accumulation Area (SAA) label_waste->store pickup Request Pickup by Environmental Health & Safety (EHS/EHRS) store->pickup

Sources

Navigating the Safe Handling of Methyl Azetidine-3-Carboxylate Hydrochloride: A Guide for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to the advancement of novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a routine yet critical undertaking. Methyl azetidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry, requires a nuanced approach to handling that prioritizes both personal safety and experimental integrity. This guide moves beyond generic safety protocols to provide a detailed operational plan, grounded in scientific principles, for the safe and effective use of this compound.

Understanding the Hazard Profile: More Than Just a Solid

This compound is classified as a skin, eye, and respiratory irritant.[1][2] As a hydrochloride salt, it is also likely to be hygroscopic, meaning it can readily absorb moisture from the air.[3][4] This property, combined with its fine powder form, presents a significant risk of aerosolization during routine laboratory operations such as weighing and transferring.[1][5] Inhalation of the fine particles can lead to irritation of the respiratory system.[1][2] Furthermore, as an ester, its chemical reactivity with certain materials must be considered when selecting appropriate personal protective equipment.

A Multi-Layered Defense: Your Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the cornerstone of safe chemical handling. For this compound, this strategy is built on a comprehensive understanding of the compound's physical and chemical properties.

Hand Protection: A Critical Choice

The selection of appropriate gloves is paramount. While nitrile gloves are a common choice in many laboratories, they offer poor resistance to esters.[6] For handling this compound, butyl rubber gloves are the recommended choice .[7][8][9] Butyl rubber provides superior protection against esters, aldehydes, ketones, and strong acids.[7][9]

Table 1: Glove Material Chemical Resistance

Chemical Class Nitrile Rubber Butyl Rubber
EstersPoorExcellent
Weak AcidsGoodExcellent
AlcoholsGoodExcellent
Organic Solvents (general)GoodPoor (with aliphatic/aromatic hydrocarbons)

This table provides a general guideline. Always consult the glove manufacturer's specific chemical resistance chart for the gloves you are using.

For operations with a high risk of splashing, consider double-gloving with two pairs of butyl gloves or a combination of a lighter inner glove and a heavier outer glove. Always inspect gloves for any signs of degradation or puncture before and during use.[10]

Eye and Face Protection: Shielding Against the Unseen

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.[1][2]

  • Safety glasses with side shields are the minimum requirement for any work with this compound.

  • When weighing or transferring the powder, or when there is any risk of splashing, a full-face shield worn over safety goggles provides a higher level of protection.[11]

Respiratory Protection: Guarding Your Airways

Due to the irritant nature of the fine powder, respiratory protection is essential, particularly during operations that can generate dust.[1][2]

  • For weighing and transferring small quantities in a well-ventilated fume hood, a NIOSH-approved N95 or FFP2 respirator is recommended to protect against airborne particulates.[2][12]

  • For larger quantities or in situations where adequate ventilation is not available, a powered air-purifying respirator (PAPR) with a HEPA filter offers a higher level of protection and comfort for the user.[2][11]

It is crucial that all personnel using tight-fitting respirators undergo a formal fit-testing procedure to ensure a proper seal.[12]

Operational Plan: From Receipt to Disposal

A meticulous operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Receiving and Storage: The First Line of Defense

Upon receipt, inspect the container for any damage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] Given its hygroscopic nature, storage in a desiccator may be beneficial to maintain the compound's integrity.[3]

The Art of Weighing and Transferring: A Step-by-Step Protocol

The weighing and transfer of powdered solids are high-risk activities for aerosol generation. The following protocol is designed to mitigate this risk:

  • Preparation is Key : Before starting, ensure your work area in the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spatulas, weigh paper, and your receiving vessel, readily at hand.[13][14]

  • Utilize a Ventilated Balance Enclosure or Fume Hood : All weighing and transfer operations should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[1][5][14] The gentle, horizontal airflow in these enclosures helps to contain any airborne particles.[5]

  • The "Tare Method" for Precision and Safety :

    • Place your empty, capped receiving vessel on the analytical balance and tare it.

    • Move the vessel into the fume hood.

    • Carefully add the this compound to the vessel.

    • Securely cap the vessel and move it back to the balance to obtain the final weight.[13][14] This method minimizes the time the powdered compound is exposed to the open air.

  • Minimize Dust Generation : Use a spatula to gently scoop the powder. Avoid dropping the powder from a height, which can create a dust cloud.[1]

  • Immediate Clean-up : After transferring the desired amount, promptly and securely close the stock container. Decontaminate the spatula and any other utensils used.

Weighing_Workflow cluster_FumeHood Inside Chemical Fume Hood cluster_Balance Analytical Balance A Prepare Workspace B Transfer Powder (Tare Method) A->B C Cap Receiving Vessel B->C E Weigh Capped Vessel C->E D Tare Empty Vessel D->A End End E->End Start Start Start->D

Caption: Workflow for Safely Weighing this compound.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. As this compound is a halogenated organic compound, specific disposal procedures must be followed.

  • Segregation is Mandatory : All waste containing this compound, including empty containers, contaminated gloves, and weigh paper, must be collected in a designated, labeled hazardous waste container for halogenated organic waste .[10][15][16] Do not mix this waste with non-halogenated waste streams, as this can significantly increase disposal costs and complicate the disposal process.[15][16]

  • Container Management : The waste container must be kept closed at all times, except when adding waste.[10] It should be stored in a designated satellite accumulation area within the laboratory.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Consult Local Regulations : Always adhere to your institution's and local regulatory agency's guidelines for hazardous waste disposal.[1]

Disposal_Decision_Tree Start Waste Generated IsHalogenated Is the waste 'Methyl azetidine-3-carboxylate hydrochloride'? Start->IsHalogenated HalogenatedWaste Collect in Labeled 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Follow Standard Procedure for Non-Halogenated Waste IsHalogenated->NonHalogenatedWaste No Dispose Dispose via Institutional Hazardous Waste Program HalogenatedWaste->Dispose NonHalogenatedWaste->Dispose

Caption: Decision Tree for Proper Waste Segregation.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their invaluable work in the pursuit of new medicines.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

  • MDPI. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ICC Compliance Center. (2024, November 13). Choosing the Right Respiratory Protection. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

  • ScienceDirect. (n.d.). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. Retrieved from [Link]

  • Health and Safety Authority. (2010). A Guide to Respiratory Protective Equipment. Retrieved from [Link]

  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Stay Safe When Weighing Hazardous Materials: Get a Free White Paper. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl azetidine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl azetidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.